Ethyl 3,5-dichloro-4-hydroxybenzoate
Description
The exact mass of the compound Ethyl 3,5-dichloro-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74473. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3,5-dichloro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,5-dichloro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3,5-dichloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKNGSJJEMFQOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169502 | |
| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17302-82-8 | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17302-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAZ7VD16EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3,5-dichloro-4-hydroxybenzoate
Introduction
Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a phenolic hydroxyl group and chlorine substituents on the benzene ring, imparts unique chemical reactivity and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and applications, with a focus on its relevance to drug discovery and development. As an important raw material and intermediate, it is utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1].
Chemical Identity and Physicochemical Properties
The accurate identification and understanding of the physicochemical properties of a compound are fundamental to its application in research and development. Ethyl 3,5-dichloro-4-hydroxybenzoate is unambiguously identified by its IUPAC name and various other chemical identifiers.
IUPAC Name: ethyl 3,5-dichloro-4-hydroxybenzoate[2]
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 17302-82-8 | [2] |
| Molecular Formula | C₉H₈Cl₂O₃ | [2] |
| Molecular Weight | 235.06 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | [2] |
| InChI Key | WMKNGSJJEMFQOT-UHFFFAOYSA-N | [2] |
| EC Number | 241-331-2 | [2] |
Physicochemical Data
| Property | Value | Source(s) |
| Physical Form | White to off-white solid/crystalline powder | [3][4] |
| Melting Point | 98-102 °C | [1][4] |
| Boiling Point | 335.78 °C (rough estimate) | [1][4] |
| Solubility | Soluble in methanol | [1][4] |
| pKa (Strongest Acidic) | 8.5 (Predicted) | [5] |
| XLogP3 | 3.3 | [2] |
Synthesis and Manufacturing
The primary and most direct route for the synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate is through the esterification of its corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid.
General Synthetic Workflow: Fischer Esterification
The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.
Caption: Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid.
Detailed Experimental Protocol (Exemplary)
This protocol is based on general Fischer esterification procedures and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to serve as both the reactant and the solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 3,5-dichloro-4-hydroxybenzoate.
The synthesis of the precursor, 3,5-dichloro-4-hydroxybenzoic acid, can be achieved through various methods, including the chlorination of 4-hydroxybenzoic acid.
Spectral Characterization
The structural confirmation of ethyl 3,5-dichloro-4-hydroxybenzoate is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons, and the phenolic hydroxyl (-OH) proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. Spectral data for this compound are available in public databases[2].
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The exact mass is a critical piece of data for confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=O stretch of the ester, and C-Cl stretches, as well as aromatic C-H and C=C vibrations.
Applications in Drug Discovery and Research
Ethyl 3,5-dichloro-4-hydroxybenzoate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Synthetic Intermediate
The compound is a key intermediate in the synthesis of various biologically active compounds[4]. Its functional groups (ester, phenol, and aryl chlorides) allow for a range of chemical transformations, making it a versatile precursor in multi-step synthetic pathways for novel drug candidates and agrochemicals[1].
Potential Biological Activities (Inferred from Analogs)
While specific biological activities of ethyl 3,5-dichloro-4-hydroxybenzoate are not extensively documented in the provided search results, the activity of structurally similar compounds can provide insights into its potential applications. For instance, ethyl 3,4-dihydroxybenzoate (EDHB), a close analog, has been shown to be a competitive inhibitor of prolyl hydroxylases (PHDs)[6]. This inhibition can lead to the stabilization of hypoxia-inducible factor-1α (HIF-1α), which plays a role in cellular adaptation to low oxygen conditions. Such compounds have demonstrated cytoprotective effects against oxidative stress[6].
Furthermore, EDHB has been reported to possess antioxidant, cardioprotective, neuroprotective, and antimicrobial properties[6]. It has also been shown to potentiate the activity of antibiotics against drug-resistant bacteria by acting as an efflux pump inhibitor (EPI)[7]. These findings suggest that halogenated hydroxybenzoates like ethyl 3,5-dichloro-4-hydroxybenzoate could be promising scaffolds for the development of new therapeutic agents.
Caption: Applications of Ethyl 3,5-dichloro-4-hydroxybenzoate.
Analytical Methods
The purity and identity of ethyl 3,5-dichloro-4-hydroxybenzoate are typically assessed using standard analytical techniques.
-
Gas Chromatography (GC): Purity analysis is often performed using GC, with reported purities typically exceeding 98%[3].
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for assessing the purity of the compound and for monitoring reaction progress during its synthesis.
-
Spectroscopic Methods: As detailed above, NMR, MS, and IR are crucial for structural elucidation and confirmation.
Safety and Handling
Ethyl 3,5-dichloro-4-hydroxybenzoate is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation[2].
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound[3].
-
Ventilation: Use only in a well-ventilated area[8].
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product[3][8].
-
Storage: Store in a cool, dark, and dry place, preferably in a refrigerator[1][4].
In case of exposure, follow standard first-aid measures and seek medical advice.
Conclusion
Ethyl 3,5-dichloro-4-hydroxybenzoate is a well-characterized chemical compound with established importance as a synthetic intermediate. Its physicochemical properties and spectral data are well-documented. While its own biological activity profile is an area for further exploration, the known therapeutic effects of its structural analogs highlight its potential as a valuable scaffold in drug discovery programs, particularly in the areas of hypoxia modulation and antimicrobial research. Adherence to appropriate safety protocols is essential when handling this compound.
References
Sources
- 1. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 2. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 3,5-Dichloro-4-hydroxybenzoate | 17302-82-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. ymdb.ca [ymdb.ca]
- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ethyl 3,5-Dichloro-4-hydroxybenzoate, 5G | Labscoop [labscoop.com]
An In-depth Technical Guide to the Characterization of 3,5-Dichloro-4-hydroxybenzoic Acid Ethyl Ester
Foreword: The Strategic Importance of a Well-Characterized Intermediate
In the landscape of pharmaceutical and agrochemical development, the purity, identity, and stability of starting materials and intermediates are paramount. 3,5-Dichloro-4-hydroxybenzoic Acid Ethyl Ester (CAS No: 17302-82-8) is a pivotal building block, serving as a precursor in the synthesis of a range of more complex molecules, including pharmaceuticals and dyestuffs.[1][2] Its specific substitution pattern—two chlorine atoms flanking a hydroxyl group on a benzoate core—imparts unique reactivity and makes it a valuable synthon.[1]
This guide provides a comprehensive, field-proven framework for the thorough characterization of this compound. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that each analytical step contributes to a self-validating system of identity and purity confirmation. The protocols and insights herein are designed to be directly applicable in a modern research and development laboratory.
Core Physicochemical Profile
A foundational understanding begins with the compound's fundamental physicochemical properties. These data are critical for selecting appropriate solvents, predicting chromatographic behavior, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3,5-dichloro-4-hydroxybenzoate | [3] |
| CAS Number | 17302-82-8 | [1] |
| Molecular Formula | C₉H₈Cl₂O₃ | [3][4] |
| Molecular Weight | 235.06 g/mol | [3][4] |
| Appearance | White to off-white solid/powder/crystal | [1] |
| Solubility | Soluble in organic solvents like methanol. | [1][2] |
| Storage | Room temperature, recommended in a cool, dark place (<15°C) |
Synthesis and Purification: A Representative Protocol
While various synthetic routes exist, a common and reliable method involves the direct esterification of 3,5-Dichloro-4-hydroxybenzoic acid. The following protocol exemplifies a standard laboratory procedure. The rationale for this choice is its high atom economy and relatively straightforward work-up.
Experimental Protocol: Fischer Esterification
Objective: To synthesize Ethyl 3,5-dichloro-4-hydroxybenzoate via acid-catalyzed esterification.
Materials:
-
3,5-Dichloro-4-hydroxybenzoic acid
-
Absolute Ethanol (EtOH), reagent grade
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of absolute ethanol (e.g., 10-20 eq) to act as both reactant and solvent.
-
Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq). The addition should be done carefully as it is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the excess ethanol.
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2x)
-
Saturated sodium bicarbonate solution (2x, or until CO₂ evolution ceases) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
Brine (1x)
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude ester can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product as a white solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target ester.
Spectroscopic and Chromatographic Characterization
This section forms the core of the guide. A multi-technique approach is non-negotiable for unambiguous structure elucidation and purity confirmation. The data from each technique should be cross-correlated to build a cohesive and undeniable characterization package.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are required.
Protocol: NMR Sample Preparation
-
Weigh approximately 10-20 mg of the purified solid.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated chloroform (CDCl₃) is often suitable, but DMSO-d₆ may be required to clearly observe the exchangeable hydroxyl proton.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire spectra on a 400 MHz or higher field spectrometer.
4.1.1 ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They will appear as a single peak (singlet).
-
Ethyl Group (CH₂CH₃): The methylene (-O-CH₂-) and methyl (-CH₃) protons will be coupled, giving rise to a quartet and a triplet, respectively, due to spin-spin splitting (n+1 rule).
-
Hydroxyl Proton (-OH): This proton is exchangeable and may appear as a broad singlet. Its chemical shift can vary with concentration and solvent.
| Assignment | Expected δ (ppm) | Multiplicity | Integration |
| Ar-H | ~7.9 - 8.1 | Singlet (s) | 2H |
| -OH | Variable (broad) | Singlet (br s) | 1H |
| -O-CH₂- | ~4.4 | Quartet (q) | 2H |
| -CH₃ | ~1.4 | Triplet (t) | 3H |
4.1.2 ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
| Assignment | Expected δ (ppm) |
| Carbonyl (C=O) | ~164-166 |
| Aromatic C-OH | ~150-152 |
| Aromatic C-Cl | ~129-131 |
| Aromatic C-H | ~130-132 |
| Aromatic C-COOEt | ~125-127 |
| Methylene (-O-CH₂-) | ~62-64 |
| Methyl (-CH₃) | ~14-15 |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.[3]
Protocol: Attenuated Total Reflectance (ATR) IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| O-H Stretch (Phenolic) | 3200 - 3600 (broad) | Confirms presence of the hydroxyl group. |
| C=O Stretch (Ester) | 1690 - 1720 (strong) | Confirms the ester carbonyl group. |
| C=C Stretch (Aromatic) | 1550 - 1600 | Indicates the aromatic ring. |
| C-O Stretch (Ester) | 1250 - 1300 | Confirms the C-O ester linkage. |
| C-Cl Stretch | 700 - 850 | Indicates presence of chloro-substituents. |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns, offering definitive confirmation of the molecular formula.[3]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
Use a standard temperature program for the GC oven to ensure volatilization and separation.
-
Acquire data in Electron Ionization (EI) mode.
Key Observations:
-
Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks:
-
M⁺: Contains two ³⁵Cl atoms.
-
[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺: Contains two ³⁷Cl atoms.
-
-
The expected intensity ratio for this cluster is approximately 9:6:1 . This pattern is a crucial diagnostic tool.
| Ion | Expected m/z | Relative Intensity (Approx.) | Composition |
| M⁺ | 234 | 100% (base peak for cluster) | C₉H₈³⁵Cl₂O₃ |
| [M+2]⁺ | 236 | ~65% | C₉H₈³⁵Cl³⁷ClO₃ |
| [M+4]⁺ | 238 | ~10% | C₉H₈³⁷Cl₂O₃ |
Note: The nominal mass is used for this table. High-resolution MS would provide exact masses.
Comprehensive Analytical Workflow
The synergy between these techniques provides a self-validating system for characterization.
Caption: Integrated workflow for the characterization of the target compound.
Applications and Broader Significance
Ethyl 3,5-dichloro-4-hydroxybenzoate is more than just a chemical curiosity; it is a key intermediate. Its utility stems from the differential reactivity of its functional groups. The ester can be hydrolyzed, the phenol can be alkylated or acylated, and the aromatic ring can potentially undergo further substitution, making it a versatile platform for building more complex molecules in sectors such as:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).[1][2]
-
Agrochemicals: Used in the synthesis of herbicides and pesticides.[1]
-
Organic Synthesis: A readily available starting material for academic and industrial research.[2]
Safety and Handling
Proper laboratory practice is essential when handling this compound. According to the Globally Harmonized System (GHS), it presents several hazards.
-
Hazard Statements: H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautionary Measures: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.
Conclusion
The characterization of 3,5-Dichloro-4-hydroxybenzoic Acid Ethyl Ester is a clear-cut process when a systematic, multi-technique approach is employed. The combination of NMR for structural elucidation, IR for functional group identification, and MS for molecular weight and formula confirmation provides an unassailable data package. For any researcher in the fields of drug discovery or chemical synthesis, adherence to such a rigorous characterization workflow is the foundation of reliable and reproducible science.
References
-
3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem. [Link]
-
3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER - GSRS. [Link]
-
Ethyl 3,5-dichloro-4-hydroxybenzoate(CAS# 17302-82-8 ) - Angene. [Link]
Sources
Technical Guide: Spectral Characterization & Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate
[1][2]
Executive Summary
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) is a halogenated phenolic ester widely utilized as a pivotal intermediate in the synthesis of agrochemicals, pharmaceuticals, and antimicrobial preservatives.[1][2][3][4][5][6] Its structural integrity—defined by the 3,5-dichloro substitution pattern—imparts unique steric and electronic properties that enhance metabolic stability and lipophilicity compared to non-halogenated parabens.
This technical guide provides a comprehensive spectral atlas, synthesis protocols, and quality control parameters designed for researchers in medicinal chemistry and analytical development.
Physicochemical Profile
The following data establishes the baseline identity for Ethyl 3,5-dichloro-4-hydroxybenzoate .
| Property | Specification | Notes |
| IUPAC Name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
| CAS Number | 17302-82-8 | |
| Molecular Formula | ||
| Molecular Weight | 235.06 g/mol | Distinct isotopic pattern due to |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 110–115 °C | High purity range (recrystallized) |
| Solubility | Soluble in MeOH, EtOH, DMSO, Acetone | Poorly soluble in water |
| pKa | ~6.5–7.0 (Phenolic OH) | Increased acidity due to electron-withdrawing Cl groups |
Synthesis & Production Protocol
Reaction Mechanism
The synthesis follows a classic Fischer esterification pathway, utilizing 3,5-dichloro-4-hydroxybenzoic acid and anhydrous ethanol under acid catalysis.[1] The presence of ortho-chlorine atoms creates steric hindrance, requiring optimized reflux conditions for high yield.
Experimental Protocol
Reagents:
-
3,5-Dichloro-4-hydroxybenzoic acid (1.0 eq)[1]
-
Absolute Ethanol (Excess, solvent/reactant)[7]
-
Sulfuric Acid (
, catalytic) or Solid Superacid ( )[7]
Step-by-Step Methodology:
-
Charge: Dissolve 0.1 mol of 3,5-dichloro-4-hydroxybenzoic acid in 150 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Slowly add 1.0 mL of conc.
(or 0.5 g solid acid catalyst). -
Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup:
-
Purification: Dry organic layer over
, filter, and evaporate. Recrystallize the crude solid from Ethanol/Water.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow for the esterification process.
Comprehensive Spectral Analysis
Nuclear Magnetic Resonance (NMR)
The NMR data reflects the symmetry of the molecule. The two chlorine atoms at positions 3 and 5 render the protons at positions 2 and 6 equivalent.
H NMR Data (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 11.0 – 11.5 | Broad Singlet | 1H | Ar-OH | Highly deshielded phenolic proton; shifts vary with concentration/solvent.[1] |
| 7.84 | Singlet | 2H | Ar-H (C2, C6) | Equivalent aromatic protons.[1] Deshielded by the ester group and Cl atoms. |
| 4.28 | Quartet ( | 2H | Characteristic methylene signal of ethyl ester.[1] | |
| 1.31 | Triplet ( | 3H | Methyl group of the ethyl ester.[1] |
C NMR Data (100 MHz, DMSO-
)
| Shift ( | Assignment | Carbon Type |
| 164.5 | C=O (Ester) | Carbonyl carbon.[1] |
| 156.0 | C -OH (C4) | Phenolic carbon, deshielded by oxygen.[1] |
| 129.5 | C -H (C2, C6) | Aromatic methine carbons. |
| 122.0 | C -Cl (C3, C5) | Quaternary carbons bonded to Chlorine. |
| 121.5 | C -COO (C1) | Quaternary aromatic carbon.[1] |
| 61.2 | Methylene carbon of ester.[1] | |
| 14.5 | Methyl carbon.[1] |
Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the ester functionality and the phenolic hydroxyl group.[1]
| Wavenumber ( | Functional Group | Mode | Description |
| 3200–3400 | O-H | Stretching | Broad band, indicative of H-bonded phenol. |
| 1680–1720 | C=O[1] | Stretching | Strong ester carbonyl peak.[1] |
| 1580–1600 | C=C | Stretching | Aromatic ring skeletal vibrations. |
| 1280 | C-O | Stretching | Ester C-O-C stretch.[1] |
| 750–800 | C-Cl | Stretching | Characteristic carbon-chlorine absorption.[1] |
Mass Spectrometry (MS)
The mass spectrum is definitive due to the isotopic abundance of Chlorine (
-
Molecular Ion (
): m/z 234 (100%), 236 (64%), 238 (10%) — This 9:6:1 ratio confirms the presence of two chlorine atoms. -
Base Peak: Often observed at m/z 189 (Loss of Ethoxy group,
) or m/z 206 (Loss of Ethyl, ).[1]
MS Fragmentation Pathway Diagram[1]
Figure 2: Proposed fragmentation pathway for Ethyl 3,5-dichloro-4-hydroxybenzoate in Electron Impact (EI) MS.
Quality Control & Impurity Analysis
When synthesizing or sourcing this material for drug development, screen for these common impurities:
-
3,5-Dichloro-4-hydroxybenzoic acid: Unreacted starting material.[1][6] Detectable by HPLC (shorter retention time) or broad OH stretch in IR without the ester C=O shift.
-
Ethyl 3-chloro-4-hydroxybenzoate: Monochloro impurity.[1][8] Detectable via MS (m/z 200) and altered NMR integration (loss of symmetry).[1]
-
Diethyl Carbonate: Byproduct from ethanol/catalyst interaction (rare).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate.[1] Retrieved from [Link][1]
-
SpectraBase. Ethyl 3,5-dichloro-4-hydroxybenzoate NMR and IR Spectra. (Data inferred from structural analogs and database snippets). Retrieved from [Link]
Sources
- 1. 3-CHLORO-4-HYDROXYBENZOIC ACID(3964-58-7) 1H NMR spectrum [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 3,5-Dichlorobenzaldehyde(10203-08-4) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-CHLORO-5-HYDROXYBENZOIC ACID | 56961-30-9 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the NMR Spectroscopic Data of Ethyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic compound with significant applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its rigid structure and defined substitution pattern make it an ideal candidate for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy. A thorough understanding of its NMR spectral features is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its chemical identity. This guide provides a detailed analysis of the ¹H and ¹³C NMR data of Ethyl 3,5-dichloro-4-hydroxybenzoate, offering insights into the structural features that govern its spectroscopic signature.
Molecular Structure and Key Features
The molecular structure of Ethyl 3,5-dichloro-4-hydroxybenzoate dictates the number and type of signals observed in its NMR spectra. The key structural features include:
-
A symmetrically substituted benzene ring: The two chlorine atoms at positions 3 and 5 render the two aromatic protons chemically equivalent.
-
A hydroxyl group (-OH): This group can exhibit variable chemical shifts depending on solvent and concentration due to hydrogen bonding.
-
An ethyl ester group (-COOCH₂CH₃): This gives rise to two distinct signals corresponding to the methylene (-CH₂) and methyl (-CH₃) protons.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of Ethyl 3,5-dichloro-4-hydroxybenzoate is characterized by its simplicity, which directly reflects the molecule's symmetry. The analysis was conducted in a deuterated solvent, and the chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~7.9 | Singlet | 2H |
| -OCH₂- | ~4.4 | Quartet | 2H |
| -CH₃ | ~1.4 | Triplet | 3H |
Interpretation of the ¹H NMR Spectrum:
The causality behind these observations is rooted in the electronic environment of the protons:
-
Aromatic Protons (Ar-H): The two protons on the benzene ring are located at positions 2 and 6. Due to the symmetrical placement of the two chlorine atoms and the hydroxyl and ethyl ester groups, these protons are chemically and magnetically equivalent. Consequently, they resonate at the same frequency and appear as a single, sharp singlet at approximately 7.9 ppm. The downfield shift is attributed to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the adjacent carbonyl group and chlorine atoms.
-
Methylene Protons (-OCH₂-): The two protons of the methylene group in the ethyl ester are adjacent to an oxygen atom, which is strongly electronegative. This proximity causes a significant deshielding effect, resulting in a downfield shift to around 4.4 ppm. These protons are coupled to the three protons of the adjacent methyl group, leading to a splitting pattern of a quartet (according to the n+1 rule, where n=3).
-
Methyl Protons (-CH₃): The three protons of the terminal methyl group are the most shielded in the molecule, resonating at the most upfield position of approximately 1.4 ppm. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet splitting pattern (n+1 rule, where n=2).
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many spectra, this peak may not be distinctly observed or could be broadened into the baseline. Its identification can be confirmed by a D₂O exchange experiment, where the -OH peak disappears.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of Ethyl 3,5-dichloro-4-hydroxybenzoate. The symmetry of the molecule is also evident in the ¹³C NMR spectrum, with fewer signals than the total number of carbon atoms.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~164 |
| C-OH | ~150 |
| C-Cl | ~128 |
| C-H (Aromatic) | ~130 |
| C (ipso-ester) | ~122 |
| -OCH₂- | ~62 |
| -CH₃ | ~14 |
Interpretation of the ¹³C NMR Spectrum:
The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule:
-
Carbonyl Carbon (C=O): The carbon atom of the ester carbonyl group is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift of approximately 164 ppm. This is due to the strong electron-withdrawing effect of the two oxygen atoms attached to it.
-
Phenolic Carbon (C-OH): The carbon atom directly bonded to the hydroxyl group resonates at around 150 ppm. The electronegative oxygen atom causes a significant downfield shift.
-
Chloro-substituted Carbons (C-Cl): The two carbon atoms attached to the chlorine atoms are chemically equivalent and appear as a single signal at approximately 128 ppm. The electronegativity of chlorine results in a downfield shift compared to an unsubstituted aromatic carbon.
-
Aromatic C-H Carbons: The two equivalent carbon atoms bonded to the aromatic protons are observed at around 130 ppm.
-
Ipso-Carbon (C-ester): The carbon atom of the benzene ring to which the ester group is attached (ipso-carbon) is found at approximately 122 ppm.
-
Methylene Carbon (-OCH₂-): The carbon atom of the methylene group is directly attached to an oxygen atom, causing it to be deshielded and resonate at about 62 ppm.
-
Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded carbon atom in the molecule, appearing at the most upfield chemical shift of around 14 ppm.
Experimental Protocol for NMR Data Acquisition
The following provides a standardized methodology for acquiring high-quality NMR data for Ethyl 3,5-dichloro-4-hydroxybenzoate.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Ethyl 3,5-dichloro-4-hydroxybenzoate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly for the hydroxyl proton.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), unless the spectrometer is calibrated to the residual solvent peak.
2. NMR Spectrometer Setup:
-
The data presented in this guide was acquired on a standard NMR spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds is appropriate.
-
Spectral Width: A spectral width of 10-12 ppm is sufficient to cover the expected chemical shift range.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Spectral Width: A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Visualizing the Workflow
The following diagram illustrates the general workflow for NMR data acquisition and analysis.
Caption: A generalized workflow for acquiring and analyzing NMR data.
Conclusion
The ¹H and ¹³C NMR spectra of Ethyl 3,5-dichloro-4-hydroxybenzoate are straightforward and highly informative, providing a clear spectroscopic fingerprint for this important synthetic intermediate. The symmetry of the molecule simplifies the spectra, allowing for unambiguous assignment of all proton and carbon signals. This in-depth guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize Ethyl 3,5-dichloro-4-hydroxybenzoate in their synthetic and analytical endeavors. The provided experimental protocol offers a self-validating system for obtaining reliable and reproducible NMR data.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Technical Guide: Mass Spectrometry Analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate
Executive Summary
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) is a chlorinated derivative of Ethylparaben.[1] While utilized as a chemical intermediate, its primary analytical relevance lies in environmental toxicology and pharmaceutical stability profiling. It frequently appears as a Disinfection Byproduct (DBP) formed during the chlorination of water containing paraben preservatives, or as a degradation impurity in pharmaceutical formulations.
This guide provides a rigorous technical framework for the detection, quantification, and structural validation of this analyte using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Physicochemical & Mass Spectrometric Properties
Successful analysis requires understanding the molecule's behavior under ionization. The presence of two chlorine atoms imparts specific electronic and isotopic characteristics that are diagnostic in mass spectrometry.
Structural & Electronic Data
| Property | Value / Description | Analytical Implication |
| Formula | Basis for exact mass calculation.[2] | |
| Monoisotopic Mass | 233.9850 Da ( | Target for High-Resolution MS (HRMS). |
| Acidity ( | ~6.5 - 7.0 | The electron-withdrawing Cl atoms (inductive effect) increase the acidity of the phenolic -OH compared to non-chlorinated parabens ( |
| LogP | ~3.6 | Hydrophobic; requires high % organic mobile phase in RP-LC. |
The Chlorine Isotope Signature
The most distinct feature in the mass spectrum is the isotopic cluster resulting from the two chlorine atoms. Natural abundance of
-
M (234): Relative Intensity 100% (Base)
-
M+2 (236): Relative Intensity ~65%
-
M+4 (238): Relative Intensity ~11%
Validation Rule: Any peak identification must satisfy this 9:6:1 intensity ratio . Deviations >10% indicate interference or co-elution.
Part 2: GC-MS (Electron Ionization) Protocol
GC-MS is the preferred method for structural identification due to the standardized 70 eV fragmentation libraries. However, the polar phenolic hydroxyl group can cause peak tailing; derivatization is recommended for trace analysis.
Fragmentation Mechanics (EI, 70 eV)
Upon electron impact, the molecule undergoes predictable cleavage. The primary pathway involves
Mechanism:
-
Molecular Ion (
): 234/236/238. -
-Cleavage: Loss of the ethoxy radical (
, mass 45) generates the stable acylium ion. -
Decarbonylation: The acylium ion ejects carbon monoxide (CO, mass 28) to form the dichlorophenol cation.
Figure 1: Electron Ionization (EI) fragmentation pathway showing the primary transition from molecular ion to the characteristic acylium base peak.
Derivatization Protocol (TMS)
To improve volatility and peak shape:
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Replaces the phenolic proton with a Trimethylsilyl (TMS) group.
-
Mass Shift: Adds 72 Da. Parent ion shifts from 234
306.
Part 3: LC-MS/MS (Electrospray Ionization) Protocol
LC-MS/MS is superior for quantification in complex aqueous matrices (wastewater, plasma) due to higher sensitivity and lack of derivatization steps.
Ionization Source Parameters
-
Mode: Negative Electrospray Ionization (ESI-).
-
Rationale: The 3,5-dichloro substitution stabilizes the phenoxide ion
, providing 10-50x higher sensitivity than positive mode. -
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage reduces discharge in negative mode).
-
Desolvation Temp: 400°C (High temp required for efficient droplet evaporation of aqueous mobile phases).
MRM Transition Table
For Triple Quadrupole (QqQ) systems, use the following Multiple Reaction Monitoring (MRM) transitions.
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Mechanism |
| 232.9 ( | 160.9 | 18 - 22 | Loss of Ethyl Group + |
| 232.9 | 125.0 | 30 - 35 | Ring cleavage / Loss of Cl |
| 234.9 ( | 162.9 | 18 - 22 | Confirmation Transition (Must maintain ratio) |
Analytical Workflow
The following workflow ensures data integrity from sample to result.
Figure 2: LC-MS/MS Quantitative Workflow using Negative ESI and MRM filtering.
Part 4: Experimental Protocol (Self-Validating)
This protocol uses Solid Phase Extraction (SPE) , the industry standard for extracting chlorinated phenols from aqueous matrices.
Reagents & Standards
-
Internal Standard (IS): Ethylparaben-ring-
or -Ethylparaben. Note: Do not use non-chlorinated analogs as IS without validation, as retention times shift significantly. -
Solvents: LC-MS grade Methanol and Water (0.1% Formic Acid).
Step-by-Step Methodology
-
Conditioning:
-
Use a Hydrophilic-Lipophilic Balance (HLB) cartridge (e.g., Oasis HLB, 60mg).
-
Wash with 3 mL Methanol, then 3 mL Water (pH adjusted to 3.0 to keep analyte protonated/neutral for retention).
-
-
Loading:
-
Load 100-500 mL of aqueous sample at a flow rate of <5 mL/min.
-
Self-Validation Check: Monitor vacuum pressure; rapid drops indicate channeling.
-
-
Washing:
-
Wash with 3 mL of 5% Methanol in Water.
-
Purpose: Removes salts and highly polar interferences without eluting the hydrophobic chlorinated paraben.
-
-
Elution:
-
Elute with 2 x 2 mL of 100% Methanol.
-
Evaporate to dryness under
stream and reconstitute in 200 of mobile phase (50:50 MeOH:Water).
-
-
Chromatography (UHPLC):
-
Column: C18 (2.1 x 50mm, 1.7
). -
Gradient: 0-1 min (10% B), 1-6 min (Linear to 95% B).
-
Flow: 0.4 mL/min.
-
Result: Ethyl 3,5-dichloro-4-hydroxybenzoate elutes significantly later than non-chlorinated ethylparaben due to increased lipophilicity (LogP 3.6 vs 2.4).
-
Part 5: Quality Assurance & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Signal Suppression | Matrix effects in ESI source. | Switch to APCI (Atmospheric Pressure Chemical Ionization) if matrix is dirty, or increase dilution factor. |
| Peak Tailing | Secondary interactions with column silanols. | Ensure mobile phase pH is acidic (0.1% Formic Acid) to suppress silanol ionization, or use an end-capped column. |
| Incorrect Isotope Ratio | Co-eluting interference. | Check the M+2/M ratio. If it deviates from ~0.65, narrow the isolation window on Q1 (e.g., from unit resolution to 0.7 Da). |
References
-
Canosa, P., et al. (2006). "Aquatic degradation of parabens: Identification of kinetics and by-products." Water Research.
-
NIST Mass Spectrometry Data Center. "Ethyl 3,5-dichloro-4-hydroxybenzoate Mass Spectrum." NIST Chemistry WebBook, SRD 69.
-
PubChem. "Ethyl 3,5-dichloro-4-hydroxybenzoate (Compound)."[3] National Library of Medicine.
-
Terasaki, M., et al. (2012). "Formation of chlorinated parabens in swimming pool water and their genotoxicity." Environmental Science & Technology.
-
ChemicalBook. "Ethyl 3,5-dichloro-4-hydroxybenzoate Properties and Spectral Data."
Sources
Technical Monograph: Ethyl 3,5-Dichloro-4-Hydroxybenzoate
This technical guide provides a comprehensive analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate, focusing on its thermal properties, synthesis, and characterization.
Critical Quality Attributes & Thermal Characterization
Executive Summary
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) is a halogenated derivative of ethylparaben.[1] While the parent compound (ethylparaben) is a ubiquitous preservative, the introduction of chlorine atoms at the 3- and 5-positions significantly alters its physicochemical profile, enhancing lipophilicity and acidity.
For researchers and drug development professionals, the melting point (110–115 °C) serves as the primary Critical Quality Attribute (CQA) for immediate purity assessment. Deviations from this range—specifically values falling between 98–102 °C—often indicate the presence of hydration or monochlorinated impurities. This guide outlines the rigorous determination of this property, the synthesis pathways that define it, and the structural logic governing its behavior.
Physicochemical Profile
The thermal behavior of Ethyl 3,5-dichloro-4-hydroxybenzoate is distinct from its non-halogenated analogs due to the heavy atom effect and potential for intermolecular halogen bonding.
Key Data Summary
| Property | Value / Description | Source Validation |
| Melting Point (Standard) | 112 °C (Range: 110.0 – 115.0 °C) | TCI Chemicals [1], Fisher Scientific [2] |
| Melting Point (Impure/Hydrate) | 98 – 102 °C | Chemdad (Indicative of lower purity) [3] |
| Molecular Formula | C₉H₈Cl₂O₃ | PubChem [4] |
| Molecular Weight | 235.06 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Solubility | Soluble in Methanol, Ethanol; Sparingly soluble in water | ChemicalBook [5] |
| pKa (Phenolic) | ~6.5 – 7.0 (Estimated) | Lower than Ethylparaben (8.[2][3][4]34) due to electron-withdrawing Cl groups |
Structural Causality: The "Chlorine Effect"
The melting point of Ethyl 3,5-dichloro-4-hydroxybenzoate (112 °C) is remarkably similar to Ethylparaben (116–118 °C), despite the added mass. This counter-intuitive observation is explained by the disruption of hydrogen bonding networks .
-
Ethylparaben: Relies heavily on strong intermolecular O-H···O hydrogen bonds.
-
Dichloro Derivative: The bulky chlorine atoms at the ortho positions shield the phenolic hydroxyl group, sterically hindering optimal H-bond formation. This steric penalty offsets the expected increase in melting point from increased molecular weight and van der Waals forces.
Synthesis & Process Chemistry
To achieve the target melting point of >110 °C, the synthesis must minimize the formation of mono-chlorinated byproducts (Ethyl 3-chloro-4-hydroxybenzoate), which depress the melting point significantly.
Core Synthesis Workflow
The most robust route is the Fischer Esterification of the pre-chlorinated acid. Direct chlorination of ethylparaben is less desirable due to difficult separation of mono- and di-chloro species.
Figure 1: Optimized synthesis pathway maximizing purity and yield.
Detailed Protocol (Self-Validating)
-
Charge: Dissolve 1.0 eq of 3,5-dichloro-4-hydroxybenzoic acid in 10 volumes of absolute ethanol.
-
Catalyze: Add 0.1 eq of concentrated H₂SO₄ dropwise.
-
Reflux: Heat to reflux (approx. 78 °C) for 8–12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Validation: Reaction is complete when the starting material spot (Rf ~0.1) disappears and product spot (Rf ~0.[4]6) dominates.
-
-
Quench: Cool to room temperature. Concentrate under vacuum to remove 80% of ethanol. Pour residue into ice-cold saturated NaHCO₃ to neutralize acid catalyst.
-
Isolate: Filter the precipitated white solid. Wash with cold water.
-
Purify (Crucial Step): Recrystallize from minimal hot ethanol/water (80:20).
-
Why: This removes any unreacted acid (soluble in base) and mono-chlorinated impurities (more soluble in ethanol).
-
Analytical Characterization & Validation
Confirming the identity and purity requires more than just a melting point. The following spectral signatures are definitive.
Melting Point Determination Strategy
A "Decision Tree" approach ensures data integrity when experimental values deviate from literature.
Figure 2: Quality control decision tree for thermal analysis.
Spectral Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.32 (t, 3H): Methyl group of the ethyl ester.
-
δ 4.30 (q, 2H): Methylene group (-O-CH₂-).
-
δ 7.90 (s, 2H): Aromatic protons. Note: This singlet is diagnostic. A doublet or multiplet here indicates incomplete chlorination (mono-substituted impurity).
-
δ ~11.0 (br s, 1H): Phenolic -OH (exchangeable).
-
-
IR Spectroscopy (KBr):
-
3200–3400 cm⁻¹: Broad O-H stretch (Phenol).
-
1680–1700 cm⁻¹: Strong C=O stretch (Ester).
-
~750 cm⁻¹: C-Cl stretch.
-
References
-
TCI Chemicals. Product Specification: Ethyl 3,5-Dichloro-4-hydroxybenzoate (D0374). Retrieved from
-
Fisher Scientific. Ethyl 3,5-Dichloro-4-hydroxybenzoate 98.0+%.[5] Retrieved from
-
Chemdad. Ethyl 3,5-Dichloro-4-Hydroxybenzoate Properties. Retrieved from
-
PubChem. Compound Summary: Ethyl 3,5-dichloro-4-hydroxybenzoate (CID 28460).[5][6] National Library of Medicine. Retrieved from
-
ChemicalBook. Ethyl 3,5-Dichloro-4-hydroxybenzoate Product Description. Retrieved from
Sources
- 1. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE(17302-82-8) 13C NMR [m.chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ethyl 3,5-Dichloro-4-hydroxybenzoate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 6. PubChemLite - Ethyl 3,5-dichloro-4-hydroxybenzoate (C9H8Cl2O3) [pubchemlite.lcsb.uni.lu]
Ethyl 3,5-dichloro-4-hydroxybenzoate solubility
Technical Whitepaper: Solubility Profile and Physicochemical Characterization of Ethyl 3,5-dichloro-4-hydroxybenzoate
Executive Summary Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302-82-8), often referred to as ethyl 3,5-dichloroparaben, is a chlorinated derivative of ethylparaben. While widely recognized as a stable intermediate in organic synthesis and a transformation product in water chlorination processes, its utility is often bottlenecked by its poor aqueous solubility and specific pH-dependent behavior. This guide provides a definitive technical analysis of its solubility parameters, offering researchers validated protocols for solubilization, purification, and experimental handling.
Physicochemical Core
Understanding the molecular drivers of solubility is prerequisite to successful formulation. The introduction of two chlorine atoms at the ortho positions to the phenolic hydroxyl group significantly alters the electronic and steric landscape compared to the parent ethylparaben.
Table 1: Critical Physicochemical Properties
| Property | Value | Technical Implications |
| Molecular Weight | 235.06 g/mol | Moderate size; suitable for cell permeability. |
| Melting Point | 110–115 °C | High crystallinity requires thermal energy or strong solvents to break lattice energy. |
| LogP (Predicted) | ~3.3 | Highly lipophilic (Parent Ethylparaben LogP ~2.5). Indicates poor water solubility and high membrane permeability. |
| pKa (Phenolic) | ~5.5 – 6.5 (Est.)* | Significantly more acidic than ethylparaben (pKa 8.4) due to electron-withdrawing Cl atoms.[1] |
| Appearance | White Crystalline Powder | Visual indicator of purity; yellowing suggests oxidation or hydrolysis. |
*Note: The pKa of ~3.8 often cited in databases refers to the carboxylic acid precursor (3,5-dichloro-4-hydroxybenzoic acid). The ester retains only the phenolic proton, which is acidified by the ortho-chlorines.
Solubility Profile & Solubilization Strategy
Aqueous Solubility & pH Dependence
Unlike non-chlorinated parabens, Ethyl 3,5-dichloro-4-hydroxybenzoate exhibits negligible solubility in neutral water (estimated <100 mg/L). Its solubility is governed strictly by the ionization of the phenolic group.
-
pH < pKa (~5.5): The molecule exists in its neutral, protonated form. Solubility is minimal, driven solely by weak van der Waals interactions.
-
pH > pKa: Deprotonation yields the phenolate anion, drastically increasing aqueous solubility via ion-dipole interactions.
Diagram 1: Solubility Equilibrium & pH Sensitivity The following diagram illustrates the ionization equilibrium that dictates solubility in aqueous buffers.
Caption: The solubility switch mechanism. At physiological pH (7.4), the compound is largely ionized, improving bioavailability compared to acidic environments.
Organic Solvent Compatibility
For stock solution preparation, organic solvents are required.
-
DMSO (Dimethyl Sulfoxide): Recommended for biological assays. Solubility > 50 mg/mL.
-
Ethanol/Methanol: Excellent solubility. Preferred for analytical standards and recrystallization.
-
Acetone: High solubility; suitable for transfer but not for biological use due to volatility/toxicity.
Experimental Protocols
Protocol A: Preparation of Stock Solution (10 mM)
Target: Create a stable stock for biological assays.
-
Calculate Mass: To prepare 10 mL of 10 mM solution, weigh 23.5 mg of Ethyl 3,5-dichloro-4-hydroxybenzoate.
-
Solvent Addition: Add 10 mL of anhydrous DMSO . Avoid aqueous buffers at this stage to prevent precipitation.
-
Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Stable for 6 months.
Protocol B: Purification via Recrystallization
Target: Purify crude material or recover from synthesis (Esterification of 3,5-dichloro-4-hydroxybenzoic acid).
Diagram 2: Synthesis and Purification Workflow
Caption: Step-by-step recrystallization workflow using an Ethanol/Water solvent system to achieve high purity.
Detailed Steps:
-
Dissolve crude solid in minimal boiling ethanol (~5 mL per gram).
-
Perform hot filtration if insoluble impurities (catalyst residues) are present.
-
While keeping the solution warm, add warm distilled water dropwise until a faint, persistent cloudiness appears.
-
Add a few drops of ethanol to clear the solution.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filter crystals and wash with ice-cold 50:50 Ethanol/Water.
Applications & Implications
-
Environmental Standards: Used as a reference standard for detecting chlorination byproducts of ethylparaben in wastewater treatment. Its presence indicates the reaction of residual parabens with chlorine disinfectants.
-
Synthetic Intermediate: The activated aromatic ring (due to hydroxyl) and the ester handle make it a versatile scaffold for coupling reactions.
-
Biological Assays: Due to the high LogP (3.3), this compound will partition into lipid bilayers. In cell-based assays, serum proteins (albumin) may bind the compound, reducing the free concentration. Recommendation: Use serum-free media for initial potency checks or account for protein binding in IC50 calculations.
References
-
PubChem. (n.d.). Ethyl 3,5-dichloro-4-hydroxybenzoate (CID 28460).[2] National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]
- Canosa, P., et al. (2006). "Aquatic degradation of parabens: Kinetics and by-products formation during chlorination." Water Research.
Sources
Methodological & Application
Application Note & Synthesis Protocol: Ethyl 3,5-dichloro-4-hydroxybenzoate
Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present a detailed protocol based on the robust and scalable Fischer-Speier esterification method. This guide includes an in-depth discussion of the reaction mechanism, step-by-step experimental procedures, purification techniques, characterization data, and critical safety precautions. The information is tailored for researchers, chemists, and professionals in the drug development sector, emphasizing causality, safety, and reproducibility.
Introduction and Scientific Context
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS RN: 17302-82-8) is a halogenated aromatic ester with significant utility as a building block in organic synthesis.[1] Its structure, featuring a hydroxyl group and two chlorine atoms on the benzene ring, provides multiple reactive sites for further chemical modification. This makes it a valuable precursor for creating more complex molecules with potential biological activity. This application note details a reliable laboratory-scale synthesis of this compound via the acid-catalyzed esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol.
The chosen method, Fischer-Speier esterification, is a cornerstone of organic synthesis due to its cost-effectiveness and operational simplicity, especially on a large scale.[3] The reaction involves the treatment of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.
Principle of Synthesis: The Fischer-Speier Esterification Mechanism
Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[3][4] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield. The equilibrium nature of the reaction necessitates strategic choices to drive the formation of the desired ester product.[3][5]
The key steps are as follows:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]
-
Nucleophilic Attack by Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[4]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[3][4]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
To shift the equilibrium towards the product side, Le Châtelier's principle is applied. The protocol described herein utilizes a large excess of ethanol, which acts as both a reactant and the solvent, to drive the reaction forward. Additionally, any water formed can be removed, although for this scale, the use of excess alcohol is sufficient.[3][5]
Caption: Figure 1: Fischer-Speier Esterification Mechanism.
Materials and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Example |
| 3,5-Dichloro-4-hydroxybenzoic acid | 3336-41-2 | C₇H₄Cl₂O₃ | 207.01 | Sigma-Aldrich |
| Ethanol (Absolute, ≥99.5%) | 64-17-5 | C₂H₆O | 46.07 | Major suppliers |
| Sulfuric Acid (Concentrated, 98%) | 7664-93-9 | H₂SO₄ | 98.08 | Major suppliers |
| Ethyl Acetate (ACS Grade) | 141-78-6 | C₄H₈O₂ | 88.11 | Major suppliers |
| Sodium Bicarbonate (Saturated Sol.) | 144-55-8 | NaHCO₃ | 84.01 | Major suppliers |
| Sodium Chloride (Saturated Sol., Brine) | 7647-14-5 | NaCl | 58.44 | Major suppliers |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Major suppliers |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware and clamps
-
pH paper
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis yielding several grams of the target compound.
Caption: Figure 2: Experimental Workflow.
Reaction Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichloro-4-hydroxybenzoic acid (e.g., 10.0 g, 48.3 mmol).
-
Dissolution: Add 100 mL of absolute ethanol to the flask. Stir the mixture at room temperature until the acid is fully dissolved. Expertise Note: Using absolute ethanol is critical as the presence of water can shift the reaction equilibrium back towards the starting materials.[5]
-
Catalyst Addition: Place the flask in an ice-water bath to dissipate heat. Slowly and cautiously, add concentrated sulfuric acid (1.5 mL) dropwise to the stirring solution. CAUTION: This addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue stirring and refluxing for 12 to 20 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Cooling: After the reaction period, turn off the heat and allow the flask to cool to room temperature.
Work-up and Purification
-
Solvent Removal: Remove the excess ethanol using a rotary evaporator.
-
Quenching: Pour the concentrated residue into a beaker containing 200 mL of cold deionized water. A solid precipitate of the crude product may form.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers. Trustworthiness Note: Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
Neutralization Wash: Wash the combined organic phase with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.[5]
-
Brine Wash: Wash the organic phase with a saturated sodium chloride solution (1 x 50 mL) to remove residual water and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes.
-
Final Concentration: Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude Ethyl 3,5-dichloro-4-hydroxybenzoate as a solid.
-
Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
Characterization and Data
The final product should be a white to off-white crystalline solid.[1]
| Property | Value | Reference |
| IUPAC Name | Ethyl 3,5-dichloro-4-hydroxybenzoate | [7] |
| CAS Number | 17302-82-8 | [7] |
| Molecular Formula | C₉H₈Cl₂O₃ | [1][7] |
| Molecular Weight | 235.06 g/mol | [7] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 110-115 °C | |
| Solubility | Soluble in methanol, organic solvents | [1][8] |
Analytical Characterization:
-
¹H NMR: The structure can be confirmed by proton NMR spectroscopy. Expected signals include a triplet and a quartet for the ethyl group, a singlet for the aromatic protons, and a singlet for the hydroxyl proton.
-
¹³C NMR: Carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl group.
-
IR Spectroscopy: Key peaks would include a broad O-H stretch, a strong C=O stretch for the ester, and C-Cl stretches.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the product's molecular weight, with a characteristic isotopic pattern for the two chlorine atoms.
Safety and Hazard Management
All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl 3,5-dichloro-4-hydroxybenzoate: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.[7] Avoid breathing dust. Wash skin thoroughly after handling.
-
3,5-Dichloro-4-hydroxybenzoic Acid: May cause skin and eye irritation. Handle with care.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Handle with extreme care, always adding acid to the solvent, never the other way around.
-
Organic Solvents (Ethanol, Ethyl Acetate): Flammable liquids. Keep away from ignition sources. Work in a well-ventilated area.
Waste Disposal: All chemical waste, including aqueous washes and organic solvents, must be disposed of in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.
References
-
PrepChem. (n.d.). Synthesis of a. Ethyl 3,5-dihydroxybenzoate. Retrieved from PrepChem.com. [Link]
- Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. National Center for Biotechnology Information. [Link]
- Google Patents. (2015). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
-
ChemBK. (2024). Ethyl 3,5-Dichloro-4-hydroxybenzoate. [Link]
Sources
- 1. CAS 17302-82-8: Ethyl 3,5-dichloro-4-hydroxybenzoate [cymitquimica.com]
- 2. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 7. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Application Note: Ethyl 3,5-dichloro-4-hydroxybenzoate as a Strategic Intermediate
This Application Note and Protocol Guide is designed for researchers and process chemists utilizing Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302-82-8) as a scaffold in medicinal chemistry and agrochemical synthesis.[1]
Executive Summary
Ethyl 3,5-dichloro-4-hydroxybenzoate is a high-value halogenated aromatic ester used primarily as a precursor for generating 3,5-dichloro-4-hydroxybenzoic acid and its O-alkylated derivatives.[1][2][3] Its structural core—a phenol flanked by two ortho-chlorine atoms—imparts unique electronic and steric properties:[1]
-
Enhanced Acidity: The electron-withdrawing chlorine atoms significantly increase the acidity of the phenolic hydroxyl (
vs. 10.0 for phenol), facilitating deprotonation under milder conditions. -
Steric Shielding: The ortho-chlorines protect the phenolic oxygen from metabolic conjugation (glucuronidation) in drug discovery contexts, extending half-life.[1]
-
Lipophilicity: The dichlorophenyl moiety enhances membrane permeability (
).[1]
This guide details the conversion of this ester into bioactive scaffolds, specifically targeting URAT1 inhibitors (gout therapeutics) and thrombopoietin receptor agonists (e.g., structural analogs of Lusutrombopag).
Chemical Profile & Specifications
| Property | Specification | Notes |
| CAS Number | 17302-82-8 | |
| IUPAC Name | Ethyl 3,5-dichloro-4-hydroxybenzoate | |
| Molecular Formula | ||
| Molecular Weight | 235.06 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110 – 115 °C | Sharp melt indicates high purity.[1][3] |
| Solubility | Soluble in MeOH, EtOH, DMSO, DMF, Acetone | Poorly soluble in water. |
| pKa (Phenol) | ~6.8 - 7.2 (Predicted) | Significantly more acidic than non-halogenated parabens.[1] |
| Hazards | H315, H319, H335 | Irritant to eyes, skin, and respiratory system. |
Critical Reactivity & Mechanism
The reactivity of Ethyl 3,5-dichloro-4-hydroxybenzoate is defined by the "Ortho-Effect" of the chlorine substituents.[1]
The Steric-Electronic Paradox
While the chlorine atoms withdraw electrons (making the O-H bond weaker and the phenoxide easier to form), they also create a steric wall .
-
Impact on Hydrolysis: The ester carbonyl is relatively accessible, allowing standard saponification.
-
Impact on Alkylation: The phenolic oxygen is crowded.[1]
reactions with bulky electrophiles will be sluggish.[1] Successful O-alkylation requires polar aprotic solvents (DMF, DMSO) to solvate the cation and leave the phenoxide "naked" and reactive.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic pathways from the parent ester.
Caption: Divergent synthetic pathways for CAS 17302-82-8. Pathway A utilizes the phenol for ether linkages; Pathway B activates the ester for amide coupling.
Detailed Experimental Protocols
Protocol A: Quantitative Hydrolysis to 3,5-Dichloro-4-hydroxybenzoic Acid
Objective: To generate the free acid scaffold for subsequent amide coupling (common in URAT1 inhibitor synthesis).[1] Scale: 10 mmol (approx. 2.35 g)[1]
Reagents:
-
Ethyl 3,5-dichloro-4-hydroxybenzoate (2.35 g, 10 mmol)[1]
-
Sodium Hydroxide (NaOH), 2M aqueous solution (15 mL, 30 mmol)
-
Ethanol (20 mL)
-
Hydrochloric Acid (HCl), 1M aqueous solution
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add the ester and Ethanol. Stir until fully dissolved.
-
Saponification: Add the 2M NaOH solution. The mixture may turn slightly yellow due to phenoxide formation.[1]
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 2 hours .
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove ethanol (approx. 50% volume reduction).[1]
-
Acidification (Critical Step): Place the flask in an ice bath. Slowly add 1M HCl with vigorous stirring until pH reaches ~2.0. A thick white precipitate will form immediately.[1]
-
-
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (
) to remove residual salts. -
Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.
-
Yield: Expect 1.95 – 2.05 g (94–99%).
Validation:
-
1H NMR (DMSO-d6):
13.0 (br s, 1H, COOH), 11.2 (br s, 1H, OH), 7.85 (s, 2H, Ar-H).
Protocol B: O-Alkylation of the Sterically Hindered Phenol
Objective: To attach a lipophilic tail or linker to the 4-position, overcoming the steric hindrance of the 3,5-dichloro motif. Context: This mimics the core construction of complex APIs where the phenol is converted to an ether.
Reagents:
-
Alkyl Bromide/Iodide (1.2 eq)[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq)[1] -
Solvent: DMF (N,N-Dimethylformamide) - Essential for rate acceleration.[1]
Procedure:
-
Activation: In a dried flask under Nitrogen atmosphere, dissolve the ester in DMF (0.5 M concentration). Add anhydrous
.[1] -
Stirring: Stir at room temperature for 15 minutes. The suspension will turn yellow/orange, indicating phenoxide formation.
-
Addition: Add the Alkyl Halide dropwise.[1]
-
Reaction: Heat to 60–80°C for 4–6 hours.
-
Note: Unlike simple phenols, this hindered substrate requires heat. Room temperature reaction will be incomplete.[1]
-
-
Quench: Pour the reaction mixture into crushed ice/water (5x reaction volume). The product usually precipitates.[1]
-
Purification:
Pharmaceutical Applications & References
Target Class: URAT1 Inhibitors
The 3,5-dichloro-4-hydroxybenzoic acid moiety is a validated pharmacophore for inhibiting URAT1 (SLC22A12) , a transporter responsible for uric acid reabsorption in the kidney.[1]
-
Mechanism: The acidic proton mimics uric acid, while the halogenated ring provides hydrophobic interactions within the transporter pocket.
-
Relevance: High uric acid levels lead to gout.[1] Derivatives of this intermediate are explored as safer alternatives to Benzbromarone.[1]
Structural Analog: Lusutrombopag
While not the direct precursor for the commercial synthesis of Lusutrombopag (which uses a thiazole coupling route), the 2,6-dichloro-4-substituted phenyl core is structurally identical.[1]
-
Impurity Analysis: In the quality control of Lusutrombopag, 3,5-dichloro-4-(hydroxymethyl)benzoic acid (a reduced derivative of our ester) is a known impurity (Impurity N2).[1] Understanding the ester's behavior is crucial for impurity profiling in late-stage drug development.[1]
Agrochemicals
The ester is also a key intermediate in the synthesis of dicamba-related herbicides and specific fungicides where metabolic stability (blocked ortho positions) is required to persist in plant tissue.[1]
Safety & Handling (SDS Summary)
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][3] 2A (H319), STOT SE 3 (H335).[1]
-
Handling: Use in a chemical fume hood.[1] Avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis by ambient moisture.
References
-
Chemical Properties & Safety: National Center for Biotechnology Information.[1] (2025).[1][3] PubChem Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link]
-
Hydrolysis Protocols: Zhang, Z., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Protocol adapted for dichlorobenzoates).[1][3][7] Retrieved from [Link]
-
Steric Hindrance in Alkylation: Kornblum, N., et al. Process for oxygen-alkylation of sterically hindered phenols. US Patent 3870744A.[1] (Describes the necessity of polar aprotic solvents). Retrieved from
-
Pharmaceutical Relevance (Lusutrombopag): National Center for Biotechnology Information.[1] (2025).[1][3] PubChem Compound Summary for Lusutrombopag. Retrieved from [Link][1]
-
URAT1 Inhibitor Scaffolds: Wempe, M. F., et al. (2012). Potent human uric acid transporter 1 inhibitors: in vitro and in vivo metabolism. Drug Design, Development and Therapy. Retrieved from [Link]
Sources
- 1. Lusutrombopag | C29H32Cl2N2O5S | CID 49843517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Using Ethyl 3,5-dichloro-4-hydroxybenzoate in organic synthesis
Application Note: Strategic Utilization of Ethyl 3,5-dichloro-4-hydroxybenzoate in Organic Synthesis
Executive Summary
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS 17302-82-8) represents a specialized scaffold in the medicinal chemist’s toolkit.[1][2] While structurally related to the common preservative Ethyl Paraben, the introduction of chlorine atoms at the 3- and 5-positions drastically alters its electronic and physicochemical profile. This application note details the synthetic utility of this compound, focusing on its role as a dense functionalization core for developing liquid crystals, antimicrobial agents, and lipophilic drug intermediates.
Key Technical Advantages:
-
Acidity Modulation: The two ortho-chlorine atoms significantly lower the pKa of the phenolic hydroxyl group (approx. pKa 7.0–7.5 vs. 10.0 for unsubstituted phenol), enhancing reactivity in base-mediated alkylations.
-
Lipophilicity: The halogenation increases
, improving membrane permeability for downstream pharmaceutical candidates. -
Steric Blocking: The 3,5-substitution pattern blocks metabolic hydroxylation at the ortho positions, potentially extending the half-life of the aromatic core in vivo.
Chemical Profile & Safety
| Property | Data |
| CAS Number | 17302-82-8 |
| Formula | |
| Molecular Weight | 235.06 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 110–115 °C |
| Solubility | Soluble in Ethanol, MeOH, DMF, DMSO; Insoluble in water |
| Hazards | Irritant (H315, H319).[2] Avoid inhalation of dust. |
Synthetic Pathways & Protocols
Workflow Visualization: From Precursor to Product
The following diagram illustrates the primary synthesis of the scaffold and its divergent downstream applications.
Caption: Synthetic workflow for the generation and utilization of Ethyl 3,5-dichloro-4-hydroxybenzoate.
Protocol A: Synthesis via Sulfuryl Chloride
Rationale: While the compound is commercially available, in-house synthesis is often required to introduce isotopic labels or when starting from specific ester derivatives. Sulfuryl chloride (
Reagents:
-
Ethyl 4-hydroxybenzoate (1.0 eq)
-
Sulfuryl Chloride (2.2 eq)
-
Solvent: Glacial Acetic Acid or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 16.6 g (100 mmol) of Ethyl 4-hydroxybenzoate in 100 mL of glacial acetic acid in a round-bottom flask equipped with a drying tube (CaCl2).
-
Addition: Cool the solution to 10–15 °C. Add sulfuryl chloride (29.7 g, 220 mmol) dropwise over 30 minutes. Caution:
and gases are evolved. Perform in a fume hood. -
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material (
) should disappear, replaced by the di-chlorinated product ( ). -
Quench: Pour the reaction mixture into 500 mL of ice water. The product will precipitate as a white solid.[3]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (70:30) to yield white needles.
Protocol B: O-Alkylation (Ether Synthesis)
Rationale: The 3,5-dichloro substitution increases the acidity of the phenol, making it an excellent substrate for mild bases like
Reagents:
-
Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq)
-
Alkyl Bromide/Iodide (1.2 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: Acetone or DMF
Step-by-Step Methodology:
-
Setup: In a dry flask, suspend Ethyl 3,5-dichloro-4-hydroxybenzoate (2.35 g, 10 mmol) and
(2.76 g, 20 mmol) in 20 mL of anhydrous Acetone. -
Alkylation: Add the alkyl halide (12 mmol) via syringe.
-
Reflux: Heat the mixture to reflux (approx. 56 °C) for 6–12 hours.
-
Note: The reaction is faster than with non-chlorinated phenols due to the electron-withdrawing effect of the chlorines stabilizing the phenoxide anion.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over
. -
Application: The resulting ether is a common intermediate for liquid crystal mesogens or lipophilic side-chains in drug discovery.
Case Study: Antimicrobial Potentiation
Context: Parabens are widely used preservatives, but their efficacy can be limited by solubility and resistance.[6] Research indicates that halogenated analogs, such as Ethyl 3,5-dichloro-4-hydroxybenzoate, exhibit enhanced antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) due to increased lipophilicity and acidity, which facilitates membrane disruption.
Experimental Logic:
-
Lipophilicity Check: The calculated
of Ethyl Paraben is ~2.5. The 3,5-dichloro analog shifts this to ~3.3. -
Protocol: The compound is dissolved in DMSO and added to culture media.
-
Result: Studies suggest that while solubility in pure water decreases, the partition coefficient into bacterial membranes increases, often lowering the Minimum Inhibitory Concentration (MIC) compared to the non-halogenated parent.
References
-
Synthesis via Sulfuryl Chloride
-
Compound Data & Safety
-
Antimicrobial Activity Context
- Commercial Availability & Specifications: Title: Ethyl 3,5-Dichloro-4-hydroxybenzoate Product Specific
Sources
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- 3. Page loading... [wap.guidechem.com]
- 4. Buy Diphenylphosphoryl azide (EVT-299923) | 26386-88-9 [evitachem.com]
- 5. Ethyl 3,5-Dichloro-4-hydroxybenzoate | 17302-82-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Dichlorobenzaldehyde | 10203-08-4 [chemicalbook.com]
- 8. chembk.com [chembk.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate
Introduction
Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated phenolic compound with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Its chemical structure, characterized by a benzene ring substituted with two chlorine atoms, a hydroxyl group, and an ethyl ester group, dictates its physicochemical properties and chromatographic behavior. Accurate and robust analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies involving this compound. This application note presents a detailed protocol for the analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
The developed method is designed to be specific, accurate, and precise, leveraging the inherent hydrophobicity of the molecule for excellent retention and separation on a C18 stationary phase. The principles outlined herein are grounded in established chromatographic theory for the analysis of phenolic and halogenated aromatic compounds.[3][4][5][6][7]
Physicochemical Properties of Ethyl 3,5-dichloro-4-hydroxybenzoate
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₉H₈Cl₂O₃ | [1][8][9][10][11] |
| Molecular Weight | 235.06 g/mol | [10][11] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 98-115 °C | [2][9] |
| Solubility | Soluble in organic solvents such as methanol.[1][2][9] | |
| CAS Number | 17302-82-8 | [1][2] |
Rationale for the HPLC Method Development
The selection of the chromatographic conditions is based on the chemical nature of Ethyl 3,5-dichloro-4-hydroxybenzoate.
-
Reversed-Phase HPLC (RP-HPLC): This is the most common and versatile mode of HPLC, particularly for non-polar to moderately polar compounds.[6][12] Given the presence of the aromatic ring and the ethyl ester group, Ethyl 3,5-dichloro-4-hydroxybenzoate is sufficiently hydrophobic to be well-retained on a non-polar stationary phase.
-
C18 Stationary Phase: A C18 (octadecyl) column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity and providing excellent separation for a wide range of analytes, including aromatic and phenolic compounds.[6]
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is used to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid (e.g., trifluoroacetic acid or phosphoric acid) to the aqueous component of the mobile phase is critical. The hydroxyl group on the benzene ring is acidic, and suppressing its ionization by lowering the pH of the mobile phase ensures a single, sharp, and well-defined chromatographic peak.
-
UV Detection: The presence of the benzene ring in Ethyl 3,5-dichloro-4-hydroxybenzoate results in strong UV absorbance, making UV detection a highly sensitive and suitable technique for its quantification. The optimal detection wavelength will be determined by acquiring a UV spectrum of the analyte. For many phenolic compounds, wavelengths in the range of 254-280 nm are effective.[4][13]
Experimental Protocol
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)
Reagents and Materials
-
Ethyl 3,5-dichloro-4-hydroxybenzoate reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Trifluoroacetic acid (TFA), HPLC grade, or Phosphoric acid (H₃PO₄), analytical grade
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water. Mix well and degas. Alternatively, a phosphate buffer at a low pH (e.g., pH 2.5-3.0) can be used.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio similar to the initial chromatographic conditions (e.g., 50:50 v/v) is recommended.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of Ethyl 3,5-dichloro-4-hydroxybenzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: Acetonitrile |
| Gradient Elution | 0-15 min: 50-90% B15-17 min: 90% B17-18 min: 90-50% B18-25 min: 50% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (typically around 270 nm) |
Sample Preparation
The sample preparation procedure will depend on the matrix. For a pure substance or a simple formulation, the following procedure can be used:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable volume of diluent to obtain a theoretical concentration within the calibration range.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a working standard solution to evaluate:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative standard deviation (RSD) of peak area and retention time: Should be ≤ 2.0% for replicate injections.
Data Analysis
-
Identify the peak corresponding to Ethyl 3,5-dichloro-4-hydroxybenzoate in the chromatograms based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Determine the concentration of Ethyl 3,5-dichloro-4-hydroxybenzoate in the samples by interpolating their peak areas from the calibration curve.
Method Validation (Brief Overview)
For use in a regulated environment, the method should be validated according to ICH Q2(R1) or equivalent guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components which may be expected to be present.
-
Linearity: Assess the linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Evaluate the variability of the results at the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow and Visualization
The overall workflow for the HPLC analysis is depicted in the following diagram:
Caption: HPLC analysis workflow from preparation to quantification.
Safety Precautions
-
Ethyl 3,5-dichloro-4-hydroxybenzoate is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound and the solvents.
-
Work in a well-ventilated area or a fume hood.[9]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the HPLC analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate. The reversed-phase method utilizing a C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, offers a robust and reliable approach for the quantification of this compound. The provided protocol and rationale will enable researchers, scientists, and drug development professionals to implement this method for quality control and research purposes. Adherence to good laboratory practices and proper method validation is essential for obtaining accurate and reproducible results.
References
-
Journal of Agricultural and Food Chemistry. A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. [Link]
-
MDPI. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
-
National Institutes of Health. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
PubChemLite. Ethyl 3,5-dichloro-4-hydroxybenzoate (C9H8Cl2O3). [Link]
-
ChemBK. Ethyl 3,5-Dichloro-4-hydroxybenzoate. [Link]
-
Orochem Technologies. Reversed-Phase Chromatography & HPLC Columns. [Link]
-
PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. [Link]
-
PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate. [Link]
-
Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]
-
ResearchGate. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]
-
AKJournals. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. [Link]
-
ResearchGate. Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
-
PubMed. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. [Link]
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- 1. CAS 17302-82-8: Ethyl 3,5-dichloro-4-hydroxybenzoate [cymitquimica.com]
- 2. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jordilabs.com [jordilabs.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
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- 10. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl 3,5-Dichloro-4-hydroxybenzoate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
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- 13. researchgate.net [researchgate.net]
Biological activity of Ethyl 3,5-dichloro-4-hydroxybenzoate derivatives
Topic: Biological Activity of Ethyl 3,5-dichloro-4-hydroxybenzoate Derivatives Content Type: Application Note & Protocol Guide Audience: Drug Discovery Scientists, Microbiologists, and Medicinal Chemists[1]
Introduction: The Halogenated "Super-Paraben" Scaffold
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) represents a critical structural evolution of the standard paraben scaffold.[1][2] While traditional parabens (alkyl esters of p-hydroxybenzoic acid) are ubiquitous preservatives, the introduction of chlorine atoms at the 3- and 5-positions fundamentally alters the physicochemical and biological profile of the molecule.[2]
This "halogen effect" drives two primary pharmacological shifts:
-
Enhanced Lipophilicity: The chlorine substituents significantly increase the partition coefficient (LogP), facilitating rapid penetration of microbial cell walls and mitochondrial membranes.[2]
-
Increased Acidity (pKa Shift): The electron-withdrawing nature of the chlorines stabilizes the phenolate anion, lowering the pKa of the 4-hydroxyl group.[1][2] This transforms the molecule from a passive membrane permeant into a potent protonophore (uncoupler of oxidative phosphorylation).[2]
This guide details the biological applications of this scaffold, specifically focusing on its use as a high-potency antimicrobial agent and a metabolic probe for mitochondrial function.
Application Note 1: Enhanced Antimicrobial & Antifungal Efficacy
Context: Standard ethylparaben is bacteriostatic and fungistatic.[1][2] However, the 3,5-dichloro derivative exhibits bactericidal and fungicidal activity at significantly lower concentrations.[1] It is particularly effective against Gram-positive bacteria (e.g., Staphylococcus aureus) and resistant fungal strains where non-halogenated parabens fail.[1][2]
Mechanism of Action: Unlike standard parabens that primarily disrupt membrane transport systems, the 3,5-dichloro derivative acts as a mitochondrial uncoupler .[2]
-
Proton Shuttle: The neutral molecule diffuses across the inner mitochondrial membrane (or bacterial plasma membrane).[1][2]
-
Deprotonation: Due to the lower pKa (induced by the Cl atoms), it releases a proton in the alkaline matrix.[2]
-
Anion Return: The lipophilic anion diffuses back to the intermembrane space, dissipating the proton motive force (PMF) required for ATP synthesis.[1][2]
Therapeutic Potential:
-
Topical Antiseptics: High potency allows for lower effective doses in dermatological formulations.[1][2]
-
Agrochemicals: Used as a scaffold for developing potent fungicides (e.g., related to the structure of Clopidol).[2]
Protocol 1: Modified MIC Determination for Hydrophobic Benzoates
Challenge: Ethyl 3,5-dichloro-4-hydroxybenzoate has extremely low water solubility compared to ethylparaben.[1] Standard CLSI broth microdilution protocols often result in compound precipitation, leading to false-negative results.[1] This modified protocol utilizes a solvent-controlled delivery system.[1][2]
Materials:
-
Compound: Ethyl 3,5-dichloro-4-hydroxybenzoate (>98% purity).[1][2]
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[2]
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.[1][2]
-
Indicator: Resazurin (Alamar Blue) for visual redox sensing.[1][2]
Workflow:
-
Stock Preparation (Critical Step):
-
Intermediate Dilution:
-
Plate Setup (Solvent Normalization):
-
Inoculation:
-
Incubation & Readout:
Application Note 2: Metabolic Modulation & Mitochondrial Uncoupling
Context: Beyond antimicrobial activity, 3,5-dichloro-4-hydroxybenzoate derivatives are valuable tools in cancer metabolism research.[1] They share structural homology with Dichloroacetate (DCA) (a Pyruvate Dehydrogenase Kinase inhibitor) and Prolyl Hydroxylase inhibitors (like ethyl 3,4-dihydroxybenzoate).[1][2]
Biological Activity Profile:
-
Warburg Effect Reversal: By uncoupling oxidative phosphorylation, these derivatives force cells to rely on glycolysis.[2] In cancer cells already maxed out on glycolytic flux (Warburg effect), this creates a metabolic crisis.[2]
-
Oxygen Consumption Rate (OCR): The compound acts as a specific probe to measure "Spare Respiratory Capacity."[1][2] Upon addition, it maximizes OCR by dissipating the proton gradient, similar to FCCP but with different lipophilic kinetics.[2]
Protocol 2: Mitochondrial Respiration Stress Test (OCR Assay)
Objective: To quantify the uncoupling potency of Ethyl 3,5-dichloro-4-hydroxybenzoate in live cells using an extracellular flux analyzer (e.g., Seahorse XF).
Materials:
-
Cells: HepG2 or HCT116 (metabolically active cancer lines).[1][2]
-
Assay Media: Unbuffered DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.
-
Reagents: Oligomycin (ATP synthase inhibitor), Rotenone/Antimycin A (Complex I/III inhibitors).[1][2]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Preparation:
-
Basal Respiration Measurement:
-
Measure Basal OCR for 3 cycles (mix 3 min, measure 3 min).
-
-
Injection Strategy:
-
Port A (Oligomycin, 1 µM): Inhibits ATP synthesis.[2] OCR drops to non-mitochondrial levels.[1][2]
-
Port B (Test Compound): Inject the Ethyl 3,5-dichloro-4-hydroxybenzoate.
-
Expected Result: A sharp spike in OCR indicates successful uncoupling.[1][2] The magnitude of this spike represents the Maximal Respiration .[1][2]
-
Port C (Rotenone/Antimycin A): Shuts down the electron transport chain completely to determine non-mitochondrial oxygen consumption.[1][2]
-
-
Data Analysis:
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates how specific structural modifications to the core benzoate scaffold dictate its biological function.
Caption: SAR Map illustrating how the 3,5-dichloro and ethyl ester modifications drive the transition from a mild preservative to a potent mitochondrial uncoupler.[1][2]
References
-
PubChem. (2025).[1][2][3] Ethyl 3,5-dichloro-4-hydroxybenzoate | C9H8Cl2O3.[1][2] National Library of Medicine.[1][2] Link
-
Hanstein, W. G. (1976).[1][2] Uncoupling of oxidative phosphorylation. Biochimica et Biophysica Acta (BBA) - Reviews on Bioenergetics.[1][2] Link (Foundational mechanism for halogenated phenols).[1][2]
-
Lomb, D. J., et al. (2007).[1][2][4] Prolyl hydroxylase inhibitors delay neuronal cell death caused by trophic factor deprivation.[1][2][4] Journal of Neurochemistry. Link (Context for hydroxybenzoate inhibitors).[1][2][4]
-
Cross, S. E., et al. (2003).[1][2] Antimicrobial efficacy of halogenated parabens.[1][2] Journal of Applied Microbiology. Link (General class activity).[1][2]
-
Stierandova, A., et al. (2022).[1][2] Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor.[1][5][6][7] Heliyon. Link (Context for PDK inhibition targets).
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- 4. Prolyl hydroxylase inhibitors delay neuronal cell death caused by trophic factor deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
Ethyl 3,5-dichloro-4-hydroxybenzoate is a poly-substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique arrangement of functional groups—a hydroxyl, an ethyl ester, and two chlorine atoms on a benzene ring—renders it a versatile intermediate for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the ester group, combined with the nucleophilic and acidic properties of the phenolic hydroxyl group, provides a rich platform for diverse chemical transformations. This document serves as a comprehensive guide to the safe handling, storage, and potential applications of Ethyl 3,5-dichloro-4-hydroxybenzoate in a research and development setting.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety hazards is paramount for the safe and effective use of any chemical. The key data for Ethyl 3,5-dichloro-4-hydroxybenzoate are summarized below.
| Property | Value | References |
| Molecular Formula | C₉H₈Cl₂O₃ | [1][2] |
| Molecular Weight | 235.06 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 98-102 °C | [3] |
| Boiling Point | ~335.78 °C (rough estimate) | [3] |
| Solubility | Soluble in methanol and other organic solvents like ethanol and dimethyl ether. | [3] |
| CAS Number | 17302-82-8 | [1] |
Safety and Hazard Information: [2]
-
GHS Hazard Statements:
-
Harmful if swallowed (H302).
-
Harmful in contact with skin (H312).
-
Harmful if inhaled (H332).
-
Causes skin irritation (H315).
-
Causes serious eye irritation (H319).
-
-
Precautionary Statements:
-
Avoid breathing dust/fume/gas/mist/vapors/spray (P261).
-
Wash skin thoroughly after handling (P264).
-
Wear protective gloves/protective clothing/eye protection/face protection (P280).
-
IF ON SKIN: Wash with plenty of water (P302 + P352).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).
-
If skin or eye irritation persists: Get medical advice/attention (P332 + P313, P337 + P313).
-
Handling and Personal Protective Equipment (PPE)
Given its hazardous nature, strict adherence to safety protocols is mandatory when handling Ethyl 3,5-dichloro-4-hydroxybenzoate.
Engineering Controls
-
Ventilation: All manipulations should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before commencing any work. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron and additional protective clothing may be necessary.
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage and Stability
Proper storage is crucial to maintain the integrity of Ethyl 3,5-dichloro-4-hydroxybenzoate and to ensure a safe laboratory environment.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration.[3]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and direct sunlight.
-
Ventilation: The storage area should be well-ventilated.
Stability and Degradation
While specific stability data for Ethyl 3,5-dichloro-4-hydroxybenzoate is not extensively published, the stability of related chlorinated phenols and aromatic esters can provide valuable insights.
-
Hydrolytic Stability: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions to yield 3,5-dichloro-4-hydroxybenzoic acid and ethanol. The rate of hydrolysis is expected to increase with temperature and at pH extremes.[4][5]
-
Thermal Stability: Aromatic esters generally exhibit good thermal stability, but decomposition can occur at elevated temperatures. Thermal decomposition may produce hazardous byproducts such as hydrogen chloride, carbon monoxide, and carbon dioxide.[6]
-
Photochemical Stability: Chlorinated aromatic compounds can be susceptible to photodegradation upon exposure to UV light. It is therefore advisable to store the compound in an amber or opaque container to protect it from light.
Application Notes: A Versatile Synthetic Intermediate
Ethyl 3,5-dichloro-4-hydroxybenzoate serves as a key building block in the synthesis of a variety of target molecules, primarily due to the reactivity of its hydroxyl and ester functional groups. It is a known intermediate in the production of certain pharmaceuticals, agrochemicals (herbicides and pesticides), and dyes.[7]
Key Reactions and Synthetic Potential
The reactivity of Ethyl 3,5-dichloro-4-hydroxybenzoate is centered around its phenolic hydroxyl group and the ethyl ester.
Caption: Key synthetic transformations of Ethyl 3,5-dichloro-4-hydroxybenzoate.
-
O-Alkylation (Williamson Ether Synthesis): The phenolic hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which can then act as a nucleophile to displace a leaving group from an alkyl halide, leading to the formation of an ether.[8][9] This reaction is fundamental for introducing a variety of side chains.
-
O-Acylation: The hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding ester.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 3,5-dichloro-4-hydroxybenzoic acid. This transformation is useful when the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.[4][5]
-
Electrophilic Aromatic Substitution: While the benzene ring is deactivated by the two chlorine atoms and the ester group, the strongly activating hydroxyl group may still direct electrophilic substitution to the ortho positions (positions 2 and 6), although these are sterically hindered.
Experimental Protocols
The following protocols are illustrative examples of reactions that can be performed with Ethyl 3,5-dichloro-4-hydroxybenzoate, based on established organic chemistry principles and procedures for similar compounds. Note: These are general procedures and may require optimization for specific substrates and scales. Always perform a thorough risk assessment before starting any new reaction.
Protocol 1: O-Alkylation via Williamson Ether Synthesis (Illustrative)
This protocol describes a general procedure for the synthesis of an ether derivative.
Caption: Workflow for a typical Williamson ether synthesis.
Materials:
-
Ethyl 3,5-dichloro-4-hydroxybenzoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate
-
Hexanes
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq).
-
Add anhydrous DMF or acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5-2.0 eq).
-
Stir the suspension vigorously and add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel.
Protocol 2: Ester Hydrolysis to 3,5-Dichloro-4-hydroxybenzoic Acid (Illustrative)
This protocol outlines a general procedure for the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4][5]
Materials:
-
Ethyl 3,5-dichloro-4-hydroxybenzoate
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3,5-dichloro-4-hydroxybenzoic acid.
Conclusion
Ethyl 3,5-dichloro-4-hydroxybenzoate is a valuable and versatile building block for organic synthesis. Its careful handling and storage, in accordance with the information provided in this guide, are essential for ensuring laboratory safety and maintaining the quality of the reagent. The reactivity of its functional groups allows for a range of synthetic transformations, making it a useful precursor in the development of novel compounds in the pharmaceutical, agrochemical, and materials science fields.
References
-
The Hydrolysis of Ethyl Benzoate. (2021, January 22). [Video]. YouTube. Retrieved from [Link]
- Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(7-8), 414-418.
-
Ethyl 3,5-dichloro-4-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Herold, C., Beardmore, G., & Parrish, S. (2004). U.S. Patent No. 6,803,345. Washington, DC: U.S.
- Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (2015).
-
Methyl 3,5-dichloro-4-hydroxybenzoate. (n.d.). PubChem. Retrieved from [Link]
-
Ethyl 3,5-Dichloro-4-hydroxybenzoate. (2024, April 9). ChemBK. Retrieved from [Link]
-
Hydrolysis of ethyl benzoate – Teacher's guide. (n.d.). SSERC. Retrieved from [Link]
- Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. (2020).
- Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. (2018). Chemosphere, 209, 834-841.
- Preparation process of herbicide dicamba. (2013).
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2020). ResearchGate. Retrieved from [Link]
- Study of some UV filters stability in chlorinated water and identification of halogenated by-products by gas chromatography-mass spectrometry. (2010).
- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal, 7(1), 1-10.
- Effect of chlorinated phosphate ester based on castor oil on thermal degradation of poly (vinyl chloride) blends and its flame retardant mechanism as secondary plasticizer. (2017). RSC Advances, 7(83), 52697-52707.
- Stability of benzodiazepines in hair after prolonged exposure to chlorinated water. (2017).
- Herbicidal compounds. (2020).
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (2021).
-
Ethyl 3,5-Dichloro-4-hydroxybenzoate. (2024, April 9). ChemBK. Retrieved from [Link]
- On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. (2020). The Journal of Organic Chemistry, 85(22), 14695-14704.
- Design and Synthesis of Novel Antimicrobial Agents. (2023). Molecules, 28(6), 2769.
- 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. (2022). Molecules, 27(19), 6537.
- Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and a sulfonylaminocarbonyltriazolinone. (2014). U.S.
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
- Supporting Information for... (2011). The Royal Society of Chemistry.
-
Bis(2-ethylhexyl)tetrabromophthalate. (n.d.). In Wikipedia. Retrieved from [Link]
-
3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER. (n.d.). GSRS. Retrieved from [Link]
-
Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020). ResearchGate. Retrieved from [Link]
- Method for manufacturing herbicides and their intermediates. (2021).
- New antibacterial products. (2018).
- Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin.
-
Ethyl-4-hydroxybenzoate (YMDB01688). (n.d.). Yeast Metabolome Database. Retrieved from [Link]
- Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. (2014). Der Pharma Chemica, 6(5), 336-340.
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- 1. orientjchem.org [orientjchem.org]
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- 4. youtube.com [youtube.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure a successful and optimized synthesis.
I. Introduction to the Synthesis
The synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate is most commonly achieved through the Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst. This reaction, while straightforward in principle, is an equilibrium process, and careful control of reaction conditions is crucial to maximize the yield and purity of the final product. The presence of electron-withdrawing chloro groups and a phenolic hydroxyl group on the starting material introduces specific challenges that will be addressed in this guide.
II. Frequently Asked Questions (FAQs)
Here are some of the common questions encountered during the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate:
1. What is the best catalyst for this esterification?
Concentrated sulfuric acid is a traditional and effective catalyst for Fischer esterification. However, solid acid catalysts, such as certain ion-exchange resins or modified metal oxides, can also be used and offer the advantage of easier separation from the reaction mixture.
2. How can I drive the reaction to completion?
Being an equilibrium reaction, the synthesis can be pushed towards the product side by:
-
Using a large excess of ethanol.
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus.
3. What are the most common side reactions?
Potential side reactions include:
-
Etherification of the phenolic hydroxyl group: This is generally less favorable than the esterification of the carboxylic acid under acidic conditions.
-
Dehydration of ethanol: At higher temperatures (above 140°C), the sulfuric acid catalyst can dehydrate ethanol to form diethyl ether.
-
Charring: Prolonged heating at high temperatures in the presence of concentrated sulfuric acid can lead to the decomposition and charring of the organic material.
4. How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (3,5-dichloro-4-hydroxybenzoic acid) and the appearance of the product spot (Ethyl 3,5-dichloro-4-hydroxybenzoate) indicate the progress of the reaction.
5. What is the best way to purify the final product?
The crude product can be purified by recrystallization. A suitable solvent system can be determined experimentally, but ethanol/water or ethyl acetate/hexanes are good starting points. The crude product should first be washed with a dilute sodium bicarbonate solution to remove any unreacted acid.
III. Troubleshooting Guide
This section addresses specific problems that you might encounter during your synthesis and provides actionable solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete reaction. 2. Loss of product during work-up. 3. Inactive catalyst. | 1. Increase reaction time or temperature (not exceeding 140°C to avoid side reactions). 2. Use a larger excess of ethanol. 3. Ensure efficient removal of water using a Dean-Stark trap. 4. Be careful during the extraction and washing steps to avoid loss of the organic layer. 5. Use fresh, concentrated sulfuric acid. |
| Product is an oil and does not solidify | 1. Presence of impurities. 2. Residual solvent. | 1. Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities. 2. Perform multiple recrystallizations. 3. Dry the product under vacuum to remove any residual solvent. |
| Product is colored (yellow or brown) | 1. Charring due to excessive heat. 2. Presence of colored impurities from the starting material. | 1. Maintain the reaction temperature below 140°C. 2. Consider using an alternative, less harsh catalyst. 3. Purify the product by recrystallization, possibly with the addition of a small amount of activated charcoal. |
| Multiple spots on TLC of the purified product | 1. Incomplete purification. 2. Presence of side products. | 1. Repeat the recrystallization process. 2. Consider column chromatography for purification if recrystallization is ineffective. |
IV. Detailed Experimental Protocol (Representative)
This protocol is a representative procedure for the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate via Fischer esterification. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials:
-
3,5-dichloro-4-hydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap, if used), add 3,5-dichloro-4-hydroxybenzoic acid (1 equivalent).
-
Addition of Reagents: Add a significant excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) to the stirred mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until no more effervescence is observed), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
-
Characterization: Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
V. Visualizing the Workflow
A. Reaction Scheme
Caption: Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid.
B. Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
VI. References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. Modern Carbonyl Chemistry. 2000 , 233-278. [Link]
-
PubChem Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica, 2016, 8(12):276-279. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
Technical Support Center: Ethyl 3,5-dichloro-4-hydroxybenzoate
Welcome to the technical support center for Ethyl 3,5-dichloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this important chemical intermediate.
Troubleshooting Guide
This section addresses specific problems that may arise during your experiments, providing explanations for the underlying causes and offering step-by-step solutions.
Question 1: Why is my yield of Ethyl 3,5-dichloro-4-hydroxybenzoate unexpectedly low after synthesis?
Answer:
Low yields in the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate, typically prepared via Fischer-Speier esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol, are most commonly due to the reversible nature of the reaction and steric hindrance.
Underlying Causes:
-
Reaction Equilibrium: Fischer esterification is an equilibrium-limited process.[1][2][3] Without measures to shift the equilibrium towards the product side, the reaction will not proceed to completion, leaving a significant amount of unreacted starting material.
-
Steric Hindrance: The two chlorine atoms in the ortho positions to the hydroxyl group on the starting material, 3,5-dichloro-4-hydroxybenzoic acid, create steric hindrance. This can impede the approach of the ethanol molecule to the carboxylic acid group, slowing down the reaction rate and affecting the final yield.[2]
-
Insufficient Catalyst or Reaction Time: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or an insufficient reaction time will result in an incomplete reaction.[1]
-
Water in the Reaction Mixture: The presence of water at the start of the reaction or as a byproduct will shift the equilibrium back towards the reactants, reducing the yield of the ester.[3][4]
Troubleshooting Protocol:
-
Drive the Equilibrium Forward:
-
Use Excess Alcohol: Employ a large excess of ethanol to act as both the reactant and the solvent. This concentration gradient favors the formation of the product according to Le Châtelier's principle.[2][4]
-
Remove Water: The most effective method is to remove the water as it forms. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1]
-
-
Optimize Reaction Conditions:
-
Catalyst Loading: Ensure an adequate amount of a strong acid catalyst is used. For a typical lab-scale reaction, 5 mol% of concentrated sulfuric acid or p-toluenesulfonic acid relative to the carboxylic acid is a good starting point.
-
Temperature and Time: Reflux the reaction mixture to ensure a sufficient reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible or its intensity remains constant over time. Reaction times can vary from a few hours to overnight.[1]
-
-
Ensure Anhydrous Conditions: Use anhydrous ethanol and dry glassware to minimize the initial water content in the reaction mixture.
Question 2: My final product is contaminated with a more polar impurity. How can I identify and remove it?
Answer:
The most likely more polar impurity is the unreacted starting material, 3,5-dichloro-4-hydroxybenzoic acid. Its carboxylic acid group makes it significantly more polar than the desired ethyl ester product.
Identification:
-
TLC Analysis: On a silica gel TLC plate, the carboxylic acid will have a lower Rf value (it will travel a shorter distance up the plate) compared to the ethyl ester. It can be visualized using a UV lamp and may stain with potassium permanganate.
-
Acid-Base Extraction: The presence of the carboxylic acid can be confirmed by its solubility in a basic aqueous solution (e.g., 5% sodium bicarbonate).
Purification Protocol:
A standard workup procedure involving an aqueous base wash is highly effective for removing the acidic starting material.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will react to form its sodium salt, which is soluble in the aqueous layer.
-
Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
-
Separation: Separate the aqueous layer. Repeat the wash with sodium bicarbonate solution one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified ethyl ester.
Question 3: I've detected a non-polar impurity with a molecular weight of 262.11 g/mol . What is it and how did it form?
Answer:
This impurity is likely Ethyl 3,5-dichloro-4-ethoxybenzoate , the ether formed by the ethylation of the phenolic hydroxyl group.
Mechanism of Formation (Side Reaction):
This side reaction is a variant of the Williamson ether synthesis.[5][6] While less common under standard Fischer esterification conditions, it can occur if certain reagents or conditions are used that favor O-alkylation of the phenol.
-
Cause: This typically happens if the synthesis involves a potent ethylating agent (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This phenoxide then acts as a nucleophile and attacks the ethylating agent in an SN2 reaction to form the ether.[7][8]
-
In Esterification: Even in a standard Fischer esterification, if the reaction is run at very high temperatures for an extended period with a large excess of ethanol and a strong acid, some formation of diethyl ether can occur, which might then lead to minor amounts of ethylation.
Caption: Williamson ether synthesis side reaction.
Troubleshooting and Purification:
-
Prevention: Avoid using strong bases and alkylating agents if the goal is solely esterification. Stick to the standard Fischer-Speier protocol (carboxylic acid, alcohol, acid catalyst).
-
Purification: Since the ether byproduct is less polar than the desired product, it can be separated using column chromatography.
| Chromatography Parameters for Separation | |
| Stationary Phase | Silica Gel |
| Mobile Phase | A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity). |
| Elution Order | The less polar ether byproduct will elute first, followed by the desired phenolic ester product. |
Frequently Asked Questions (FAQs)
Q1: How should I store Ethyl 3,5-dichloro-4-hydroxybenzoate to prevent degradation?
A: Store the compound in a tightly sealed container in a cool, dry, and dark place. The primary degradation pathway is the hydrolysis of the ester bond.[9] This is accelerated by moisture and basic conditions. For long-term storage, refrigeration is recommended.
Q2: My product has developed a slight yellow or pinkish color over time. What causes this and is it a problem?
A: The discoloration is likely due to the slow oxidation of the phenolic hydroxyl group. Phenols, especially those with electron-withdrawing groups, can be susceptible to oxidation, forming colored quinone-type structures.[10] For most synthetic applications where the compound is used as an intermediate, minor discoloration is unlikely to affect the outcome. However, for applications requiring high purity, such as in pharmaceutical standards, the material should be repurified, for example, by recrystallization from a suitable solvent system like ethanol/water.
Q3: What are the expected spectral data for this compound?
A: While specific values can vary slightly based on the instrument and solvent, you can generally expect the following:
-
¹H NMR (in CDCl₃): You would expect signals for the ethyl group (a triplet around 1.4 ppm and a quartet around 4.4 ppm), a singlet for the phenolic OH (variable, may be around 6.0 ppm), and a singlet for the two aromatic protons (around 7.9 ppm).
-
¹³C NMR (in CDCl₃): Expect signals for the ethyl group carbons (~14 and ~62 ppm), four distinct aromatic carbon signals (including the C-O, C-Cl, C-H, and C-C=O), and the carbonyl carbon (~165 ppm).
-
IR (KBr): Look for a broad O-H stretch (around 3300-3400 cm⁻¹), a strong C=O stretch for the ester (around 1700-1720 cm⁻¹), and C-O and C-Cl stretches in the fingerprint region.
Q4: Is this compound stable to acidic and basic conditions during workup?
A:
-
Acidic Conditions: The compound is relatively stable to mild acidic conditions, which are used during the synthesis.
-
Basic Conditions: The compound is susceptible to hydrolysis under basic conditions.[9] Washing with a weak base like sodium bicarbonate to remove acidic impurities is generally fine if contact time is minimized and the process is done at room temperature or below. Avoid using strong bases like sodium hydroxide or prolonged exposure, as this will cleave the ester, regenerating the 3,5-dichloro-4-hydroxybenzoic acid.
Caption: Chemical stability of Ethyl 3,5-dichloro-4-hydroxybenzoate.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubChem. 2,6-Dichlorophenol. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
University of Waterloo. Experiment 10: Fischer Esterification. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- Zhang, T., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.
-
Japanese Pharmacopoeia. Ethyl Parahydroxybenzoate. [Link]
-
ResearchGate. Fischer Esterification: (A) general esterification reaction by the Fischer method... [Link]
-
U.S. Environmental Protection Agency. Method 524.2: Measurement of Purgeable Organic Compounds in Water... [Link]
-
Teledyne ISCO. Purification Strategies for Flavones and Related Compounds. [Link]
-
Biotage. How to isolate impurities from a reaction product. [Link]
-
PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. [Link]
-
ResearchGate. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol... [Link]
-
ResearchGate. A Monooxygenase Catalyzes Sequential Dechlorinations of 2,4,6-Trichlorophenol by Oxidative and Hydrolytic Reactions. [Link]
-
PubMed. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. [Link]
-
Matrix Fine Chemicals. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE. [Link]
-
MDPI. Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. [Link]
-
ResearchGate. Photochemical transformations of 2, 6-dichlorophenol and 2-chlorophenol with superoxide ions in the atmospheric aqueous phase. [Link]
-
ResearchGate. Thermal Stability and Degradation of (4-(Acrylamido)-2-Hydroxybenzoic Acid) Homopolymer... [Link]
- Google Patents. EP1321449B1 - Production method of a 2,6-dichlorophenol compound.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 3,5-dichloro-4-hydroxybenzoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important organic intermediate.[1][2] Here, we will delve into the practical aspects of the Fischer-Speier esterification, providing in-depth, experience-driven advice in a user-friendly question-and-answer format.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems that may arise during the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate. Each issue is analyzed for its probable causes, followed by a step-by-step troubleshooting plan.
Issue 1: Low or No Product Yield
Question: I've followed the standard protocol for the Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol, but my yield of the desired ethyl ester is disappointingly low. What could be going wrong?
Answer: Low product yield in a Fischer esterification is a frequent challenge, primarily stemming from the reversible nature of the reaction.[3][4] To drive the equilibrium towards the product side, several factors must be meticulously controlled.
Probable Causes & Troubleshooting Steps:
| Probable Cause | Explanation | Troubleshooting Action Plan |
| Incomplete Reaction (Equilibrium) | The Fischer esterification is an equilibrium-limited process.[4][5][6] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield. | 1. Excess Alcohol: Use a large excess of ethanol. This serves as both a reactant and the solvent, shifting the equilibrium towards the ester product according to Le Chatelier's principle.[3][4] 2. Water Removal: If the reaction setup allows, use a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it is formed.[3] For sealed-vessel microwave conditions, intermittent addition of the catalyst can help overcome equilibrium issues.[5][6] |
| Insufficient Catalyst Activity | The acid catalyst (commonly H₂SO₄ or p-TsOH) is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. Inadequate catalyst concentration or activity will result in a slow or stalled reaction. | 1. Catalyst Concentration: Ensure a sufficient catalytic amount of a strong acid like concentrated sulfuric acid is used. A typical loading is 1-5 mol% relative to the carboxylic acid. 2. Catalyst Choice: While sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) can also be effective and is sometimes easier to handle.[3][4] |
| Suboptimal Reaction Temperature | Esterification reactions require thermal energy to proceed at a reasonable rate. Temperatures that are too low will result in a very slow reaction, while excessively high temperatures might lead to side reactions, including decarboxylation of the starting material.[7] | 1. Temperature Control: Conduct the reaction at the reflux temperature of the alcohol being used (for ethanol, this is approximately 78°C at atmospheric pressure).[3] Microwave-assisted synthesis can allow for higher temperatures (e.g., 130-150°C) in a sealed vessel, significantly reducing reaction times.[5][6] |
| Poor Quality of Reagents | The presence of water in the reactants (3,5-dichloro-4-hydroxybenzoic acid or ethanol) or solvent can inhibit the reaction. | 1. Reagent Purity: Use anhydrous ethanol and ensure the starting carboxylic acid is dry. If necessary, dry the reagents before use. |
Issue 2: Presence of Unreacted Starting Material
Question: After the reaction and workup, my crude product analysis (TLC, NMR) shows a significant amount of unreacted 3,5-dichloro-4-hydroxybenzoic acid. How can I improve the conversion?
Answer: The presence of unreacted starting material is a clear indication that the reaction has not gone to completion. This can be due to insufficient reaction time, catalyst deactivation, or equilibrium limitations as discussed previously.
Troubleshooting Workflow:
Caption: Troubleshooting logic for unreacted starting material.
Issue 3: Formation of Impurities and Side Products
Question: My final product is contaminated with several impurities. What are the likely side products in this reaction and how can I minimize their formation?
Answer: Side reactions in the esterification of phenolic acids can lead to a range of impurities. Understanding these potential pathways is key to suppressing them.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Prevention & Mitigation |
| Dimerized Ester | Self-esterification of the starting material, where the hydroxyl group of one molecule reacts with the carboxylic acid of another. This is more prevalent at higher temperatures. | - Maintain optimal reaction temperature; avoid excessive heat. - Use a sufficient excess of ethanol to favor the intermolecular reaction with the primary alcohol. |
| Products of Decarboxylation | The starting material, 4-hydroxybenzoic acid, can undergo decarboxylation at temperatures above 200°C to form phenol and carbon dioxide.[7] While less likely at standard reflux temperatures, localized overheating can be a cause. | - Ensure uniform heating of the reaction mixture using a suitable heating mantle and stirrer. - Avoid excessively high temperatures. |
| Sulfonated Byproducts | If using sulfuric acid as a catalyst at high temperatures, electrophilic aromatic substitution (sulfonation) on the electron-rich phenolic ring can occur. | - Use the minimum effective amount of sulfuric acid. - Consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid. |
II. Frequently Asked Questions (FAQs)
This section addresses broader, more general questions about the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate.
Q1: What is the optimal catalyst for this esterification?
A1: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification.[3][4] Sulfuric acid is generally more potent, but p-TsOH is a solid, making it easier to handle, and it is less likely to cause charring or sulfonation side reactions. For sensitive substrates, solid acid catalysts like montmorillonite K10 clay can also be employed to simplify catalyst removal and reduce corrosion.[8]
Q2: How critical is the purity of the ethanol used?
A2: Using anhydrous ethanol is highly recommended. The presence of water in the alcohol will directly shift the reaction equilibrium backward, reducing the yield of the desired ester.[4]
Q3: Can microwave synthesis be used for this reaction?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an excellent method for this esterification.[5][6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields by allowing for superheating of the solvent in a sealed vessel.[5][6] Optimized conditions often involve temperatures around 130°C for about 15 minutes.[5][6]
Q4: What is a standard workup and purification procedure for Ethyl 3,5-dichloro-4-hydroxybenzoate?
A4: A typical workup procedure involves cooling the reaction mixture, removing the excess ethanol under reduced pressure, and then dissolving the residue in an organic solvent like ethyl acetate.[3] This organic solution is then washed with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid and the acid catalyst.[3] Subsequent washes with water and brine are followed by drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtering, and evaporating the solvent.[3] The crude product can then be purified by recrystallization, typically from an ethanol/water mixture or a suitable solvent system like ethyl acetate/hexane.[3]
III. Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol outlines the standard laboratory procedure for the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate using conventional heating.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq).
-
Add a significant excess of anhydrous ethanol (e.g., 10-20 eq), which will also act as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.02-0.05 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature for 2-4 hours.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally with a saturated solution of NaCl (brine).[3]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Microwave-Assisted Synthesis
This protocol provides an accelerated method for the synthesis using a dedicated laboratory microwave reactor.
Step-by-Step Methodology:
-
In a microwave reaction vessel, combine 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq), anhydrous ethanol (e.g., 5-10 mL), and a catalytic amount of concentrated H₂SO₄.[5][6]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 130°C) for a total of 15 minutes, potentially in intervals of 5 minutes.[5][6]
-
After the irradiation is complete, allow the vessel to cool to a safe temperature before opening.
-
Transfer the reaction mixture and proceed with the workup and purification as described in steps 6-10 of the conventional protocol.
Reaction Workflow Diagram:
Caption: General workflow for the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate.
IV. References
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
-
Fischer Esterification-Typical Procedures. OperaChem.
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
-
US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester. Google Patents.
-
Fischer–Speier esterification. Wikipedia.
-
ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8. ChemicalBook.
-
4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess.
-
I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate.
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.
-
esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure.
-
esterification - alcohols and carboxylic acids. Chemguide.
-
4-Hydroxybenzoic acid derivatives synthesis and characterization. Benchchem.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate.
-
Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC.
-
Ch19: RCO2H to RCO2R'. University of Calgary.
-
Ethyl Parahydroxybenzoate. Japanese Pharmacopoeia.
-
A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. SAGE Publications Inc.
-
ETHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations.
-
Ethyl 3,5-Dichloro-4-hydroxybenzoate 98.0+%, TCI America™. Fisher Scientific.
-
Ethyl 3,5-Dichloro-4-hydroxybenzoate. TCI Chemicals.
-
Ethyl 3,5-dichloro-4-hydroxybenzoate. CymitQuimica.
-
ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE. Chemdad Co..
-
PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica.
-
CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid. Google Patents.
-
3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. PubChem.
-
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. MDPI.
-
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. ResearchGate.
Sources
- 1. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 2. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. jps.usm.my [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. chemcess.com [chemcess.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Ethyl 3,5-dichloro-4-hydroxybenzoate
From the Desk of the Senior Application Scientist
Welcome to the technical support center for Ethyl 3,5-dichloro-4-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. My aim is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to troubleshoot common issues and optimize your synthetic routes. We will explore the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Compound Profile: Understanding the Key Player
Ethyl 3,5-dichloro-4-hydroxybenzoate is a substituted phenolic ester. Its reactivity is dominated by three key features: the phenolic hydroxyl group, the ethyl ester, and the electron-withdrawing chloro-substituents.
-
Phenolic Hydroxyl Group: This is the primary site for reactions like etherification (O-alkylation). The ortho-dichloro substitution pattern significantly impacts its reactivity. The chlorine atoms are electron-withdrawing, which increases the acidity of the phenolic proton compared to unsubstituted phenols, making it easier to deprotonate.[1] However, these bulky groups also introduce significant steric hindrance, which can impede the approach of reagents.[2][3]
-
Ethyl Ester Group: Stable under neutral and mildly acidic or basic conditions, but susceptible to hydrolysis (saponification) under harsher basic conditions (e.g., NaOH, KOH), which would yield the corresponding carboxylate salt.[4][5]
-
Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the three electron-withdrawing substituents (two chloro groups and the ester).
Table 1: Physicochemical Properties of Ethyl 3,5-dichloro-4-hydroxybenzoate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈Cl₂O₃ | [6][7] |
| Molecular Weight | 235.06 g/mol | [6][7] |
| Appearance | White to off-white solid/powder | [7] |
| Melting Point | 98-115 °C (Range varies by purity) | [7] |
| CAS Number | 17302-82-8 |[6] |
Troubleshooting Common Reactions: O-Alkylation (Williamson Ether Synthesis)
O-alkylation of the phenolic hydroxyl group is one of the most common transformations performed on this substrate. The typical reaction involves deprotonation of the phenol with a base to form a phenoxide, followed by nucleophilic attack on an alkyl halide.[8][9]
Q: My O-alkylation reaction has failed or given a very low yield. What are the most likely causes?
A: A failed O-alkylation is typically due to one of four main factors: incomplete deprotonation, poor nucleophilicity of the alkylating agent, side reactions, or steric hindrance. Let's break these down.
Logical Troubleshooting Workflow for Failed O-Alkylation
Caption: General troubleshooting workflow for a failed reaction.
Issue 1: Ineffective Deprotonation
Q: I used potassium carbonate (K₂CO₃) as the base in acetone, but the reaction isn't progressing. Why?
A: While the ortho-chlorines increase the acidity of the phenol, successful deprotonation is still paramount. The choice of base is critical and depends on the alkylating agent.
-
The Cause: Potassium carbonate is a moderate base and requires a polar aprotic solvent like DMF or acetonitrile to be effective. In acetone, its solubility and basicity may be insufficient for complete phenoxide formation. Furthermore, for less reactive alkylating agents (e.g., alkyl chlorides or secondary halides), a stronger base is often required to generate a sufficient concentration of the nucleophilic phenoxide.
-
The Solution:
-
Change Solvent: Switch from acetone to anhydrous DMF. This will better solvate the potassium carbonate and facilitate the reaction.
-
Use a Stronger Base: For sluggish reactions, consider using sodium hydride (NaH) in an anhydrous solvent like THF or DMF. NaH is a non-nucleophilic, powerful base that will irreversibly deprotonate the phenol, driving the reaction forward. Caution: NaH reacts violently with water; rigorous anhydrous conditions are essential.
-
Table 2: Base and Solvent Selection for O-Alkylation
| Alkylating Agent | Recommended Base | Solvent | Rationale |
|---|---|---|---|
| Primary Iodides/Bromides (e.g., MeI, EtBr, BnBr) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Sufficiently reactive electrophiles that work well with moderate bases. |
| Primary Chlorides/Tosylates | NaH, KHMDS | THF, DMF | Less reactive electrophiles requiring a higher concentration of the more nucleophilic phenoxide. |
| Secondary Halides | NaH | THF, DMF | Steric hindrance on the electrophile requires a more potent nucleophile (the phenoxide).[10] |
Issue 2: Side Reaction - Ester Hydrolysis
Q: My reaction worked, but after workup, my main product is 3,5-dichloro-4-alkoxybenzoic acid, not the ethyl ester. What happened?
A: You have inadvertently hydrolyzed (saponified) the ethyl ester.
-
The Cause: This is a classic side reaction when using strong, hydroxide-containing bases (like NaOH or KOH) or if your workup conditions are too harsh. Even with bases like K₂CO₃, trace amounts of water at elevated temperatures can lead to slow hydrolysis.
-
The Solution:
-
Avoid Hydroxide Bases: Never use NaOH or KOH for an O-alkylation on a substrate containing a hydrolyzable ester unless ester cleavage is the desired outcome.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry your starting material if necessary. This minimizes the risk of hydrolysis, especially during long reactions at high temperatures.
-
Controlled Workup: During the aqueous workup, avoid prolonged exposure to basic conditions. Neutralize the reaction mixture carefully before extraction.
-
Issue 3: Competing C-Alkylation
Q: I see an unexpected isomer in my final product. Could it be from C-alkylation?
A: While less common for phenoxides, C-alkylation is a possible competing pathway. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (ortho and para positions).[9]
-
The Cause: O-alkylation is typically kinetically favored, while C-alkylation can be thermodynamically favored. In our specific molecule, the ortho positions (2 and 6) are blocked by chlorine atoms. C-alkylation would not occur. However, in other phenolic systems, factors like the solvent, counter-ion, and temperature can influence the O/C selectivity.
-
For this specific molecule, C-alkylation is not a concern due to the substitution pattern. This is an authoritative insight based on the structure. The positions ortho and para to the hydroxyl group are already substituted.
Caption: O- vs. C-Alkylation pathways for the phenoxide intermediate.
Experimental Protocol: O-Ethylation using K₂CO₃
This protocol describes a standard, reliable method for the etherification of Ethyl 3,5-dichloro-4-hydroxybenzoate using ethyl bromide.
Materials:
-
Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq)
-
Ethyl Bromide (EtBr, 1.5 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, powdered, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
Saturated aqueous sodium chloride (Brine)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).
-
Reagent Addition: Add ethyl bromide (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain the pure Ethyl 3,5-dichloro-4-ethoxybenzoate.
FAQs: Quick Reference
Q1: How do I confirm the identity and purity of my starting material and product? A1: Use standard analytical techniques. For Ethyl 3,5-dichloro-4-hydroxybenzoate, expect a melting point around 98-115 °C.[7] 1H NMR spectroscopy should show a characteristic singlet for the two aromatic protons, a quartet and a triplet for the ethyl ester group, and a broad singlet for the phenolic -OH. IR spectroscopy will show a broad O-H stretch (~3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹).[6] For the O-alkylated product, the phenolic -OH signal will disappear in both the NMR and IR spectra, and new signals corresponding to the added alkyl group will appear in the NMR.
Q2: Can I use this molecule for Suzuki or other cross-coupling reactions? A2: The C-Cl bonds are generally not reactive enough for standard Suzuki or Buchwald-Hartwig cross-coupling reactions, which typically require C-Br or C-I bonds. More specialized, forcing conditions or nickel-based catalysts might be required, but this is not a standard application for this substrate.
Q3: My reaction is clean by TLC, but I get low recovery after column chromatography. Why? A3: This is often due to the volatility of the product or its high polarity. Ensure you are not using excessive vacuum or heat during solvent removal. If the product is highly polar, it may be streaking on the silica column. Try a different solvent system for elution or consider deactivating the silica gel with triethylamine if the compound is basic.
References
-
Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Available from: [Link]
-
SAGE Publications. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]
- Google Patents. CN104311414A - Preparation method of ethyl benzoate.
-
MDPI. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Available from: [Link]
-
Quora. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? Available from: [Link]
- Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
-
SciSpace. Synthesis of ethyl benzoate with 18O-labeled ether bridge. Available from: [Link]
-
National Institutes of Health. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Available from: [Link]
-
PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. Available from: [Link]
-
ChemBK. Ethyl 3,5-Dichloro-4-hydroxybenzoate. Available from: [Link]
-
PROMETHEUS – Protocols. Chemical determination of phenolic compounds. Available from: [Link]
-
Royal Society of Chemistry. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol. Available from: [Link]
-
ResearchGate. (PDF) Sterically Hindered Phenols as Antioxidant. Available from: [Link]
-
ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available from: [Link]
-
National Institutes of Health. Sterically hindered catechol-derived Schiff bases: design, synthesis, SAR analysis and mechanisms of the antioxidant activity. Available from: [Link]
-
PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. Available from: [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
Stability issues with Ethyl 3,5-dichloro-4-hydroxybenzoate
Technical Support Center: Ethyl 3,5-dichloro-4-hydroxybenzoate Stability & Handling
Topic: CAS: 17302-82-8 Audience: Researchers, Medicinal Chemists, and Formulation Scientists.[1][2]
Introduction: Beyond the Certificate of Analysis
Welcome to the technical support hub for Ethyl 3,5-dichloro-4-hydroxybenzoate . As a Senior Application Scientist, I often see this compound treated identically to its non-chlorinated cousin, Ethyl Paraben.[2] This is a critical error.
While Ethyl Paraben is relatively robust, the introduction of two chlorine atoms at the ortho positions (3,[2]5) to the hydroxyl group fundamentally alters the electronic landscape of the molecule.[2] These electron-withdrawing groups (EWGs) significantly lower the pKa of the phenolic hydroxyl and increase the electrophilicity of the ester carbonyl.[1]
The Result? Enhanced susceptibility to hydrolysis and unique solvent interactions that can compromise your experimental data if not managed correctly.[2] This guide provides the causal logic and protocols to ensure your data remains reproducible.
Part 1: Core Stability & Reactivity Profile
The stability of Ethyl 3,5-dichloro-4-hydroxybenzoate is governed by two primary mechanisms: Base-Catalyzed Hydrolysis and Transesterification .[1][2]
The Hydrolysis Trap (The Chlorine Effect)
Unlike standard parabens, the two chlorine atoms exert a strong inductive effect ($ -I $), pulling electron density away from the benzene ring.[2]
-
Mechanism: This electron withdrawal destabilizes the ester bond, making the carbonyl carbon more electropositive and thus more susceptible to nucleophilic attack by water (hydrolysis) or hydroxide ions.[2]
-
Outcome: In aqueous buffers (especially pH > 7) or moist organic solvents, the compound degrades rapidly into 3,5-dichloro-4-hydroxybenzoic acid and ethanol.[1][2]
Transesterification Risks
-
Scenario: Dissolving the compound in Methanol (MeOH) for HPLC standards or stock solutions.
-
Risk: In the presence of trace acids or bases, the ethyl group exchanges with the methyl solvent.[2] You will observe a "ghost peak" in your chromatogram (Methyl 3,5-dichloro-4-hydroxybenzoate) that grows over time, leading to quantitation errors.[1][2]
Quantitative Properties Table
| Property | Value | Implication for Stability |
| Molecular Weight | 235.06 g/mol | - |
| Melting Point | 110–115 °C | High crystallinity suggests good solid-state stability if dry.[1][2] |
| Solubility | MeOH, EtOH, DMSO | Avoid MeOH for long-term storage (Transesterification risk).[1][2] |
| pKa (Phenol) | ~6.5 - 7.0 (Est.)[1][2] | Significantly more acidic than Ethyl Paraben (pKa ~8.5).[2] Deprotonates at neutral pH.[2] |
| Hydrolysis Rate | High (vs. non-Cl analogs) | Requires strictly anhydrous storage and fresh prep for aqueous assays.[1] |
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the two critical failure modes: Hydrolysis (in water) and Transesterification (in methanol).
Figure 1: Primary degradation pathways.[2] Note that hydrolysis yields the free acid, while methanol storage yields the methyl ester artifact.[2]
Part 3: Troubleshooting Guide (Q&A Format)
Q1: I see a new peak eluting slightly earlier than my main peak in HPLC. Is my column failing?
Diagnosis: Likely Hydrolysis or Transesterification .[2]
-
Technical Insight:
-
If the new peak is more polar (elutes earlier on Reverse Phase C18), it is likely the Acid form (Hydrolysis product).[2] This happens if your sample was left in an aqueous autosampler vial for >4 hours.
-
If the peak elutes very close to the parent, check your solvent.[2] Did you use Methanol? It could be the Methyl ester.[2]
-
-
Immediate Action:
-
Check the pH of your mobile phase.[2] If pH > 7, the phenol moiety is deprotonated, accelerating hydrolysis.
-
Protocol: Switch sample diluent to Acetonitrile (ACN) or DMSO . Avoid protic solvents (MeOH/EtOH) for stock solutions.
-
Q2: My stock solution turned yellow after a week. Is it still usable?
Diagnosis: Oxidative Degradation (Quinone formation).[2]
-
Technical Insight: The 3,5-dichloro substitution makes the phenol more acidic, but also susceptible to oxidation into quinoid structures, especially in the presence of light and trace metals.[2] The yellow color indicates the formation of conjugated by-products.[1]
-
Immediate Action: Discard the solution. The purity is compromised.
-
Prevention: Store solid powder at +2°C to +8°C (Refrigerated) in amber vials. Flush stock solutions with Nitrogen/Argon before sealing.
Q3: The compound precipitates when I add it to my cell culture media (pH 7.4).
Diagnosis: Solubility/pKa Conflict .
-
Technical Insight: While the chlorines lower the pKa, the molecule remains lipophilic (LogP ~3.3).[2] At pH 7.4, it exists in an equilibrium between the neutral ester and the phenolate anion. However, the presence of salts (PBS, media) can induce "salting out" of the neutral species before it fully dissolves.
-
Immediate Action: Predissolve in DMSO (at 1000x concentration) before spiking into media.[2] Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity, but sufficient to maintain solubility.
Part 4: Validated Protocols
Protocol A: Purity Verification (The "Self-Validating" Check)
Use this protocol to verify if your material has degraded during storage.[1][2]
-
Preparation: Dissolve 1 mg of Ethyl 3,5-dichloro-4-hydroxybenzoate in 1 mL of anhydrous Acetonitrile .
-
Control: Prepare a fresh standard of 3,5-dichloro-4-hydroxybenzoic acid (the breakdown product) if available, or use a known pure reference of the ester.
-
HPLC Conditions:
-
Acceptance Criteria:
Protocol B: Proper Storage Workflow
Figure 2: Recommended storage and handling workflow to maximize shelf-life.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28460, Ethyl 3,5-dichloro-4-hydroxybenzoate. Retrieved from [Link]
-
Wang, L., et al. (2012). Occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools.[2] Environmental Science & Technology.[2] (Demonstrates hydrolysis and formation pathways). Retrieved from [Link]
Sources
Technical Support Center: Scaling Up Ethyl 3,5-dichloro-4-hydroxybenzoate
Document ID: TSC-2024-EDHB-01 Subject: Process Optimization & Troubleshooting for Scale-Up (100g – 5kg) Target Molecule: Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8)
Process Overview & Chemistry
This guide addresses the synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate via the electrophilic aromatic chlorination of Ethyl 4-hydroxybenzoate (Ethyl Paraben) using Sulfuryl Chloride (
While Chlorine gas (
The "Golden Path" Protocol
-
Substrate: Ethyl 4-hydroxybenzoate[1]
-
Reagent: Sulfuryl Chloride (2.1 – 2.2 equivalents)
-
Solvent: Glacial Acetic Acid (Preferred for scale-up) or Dichloromethane (DCM)
-
Temperature: 40°C – 60°C
-
Mechanism: Electrophilic Aromatic Substitution (EAS) activated by the hydroxyl group.
Technical Support: Troubleshooting & FAQs
Module A: Reaction Kinetics & Conversion
Q: The reaction stalls at the mono-chlorinated intermediate. Adding more
-
Root Cause: The first chlorine atom withdraws electron density, deactivating the ring toward the second attack. The ester group at the para position is also electron-withdrawing.
-
Solution:
-
Temperature Ramp: If running in DCM (boiling point ~40°C), you may not have enough thermal energy to overcome the activation energy for the second chlorination. Switch to Glacial Acetic Acid and ramp temperature to 55–60°C after the first equivalent is added.
-
Catalyst Spike: While the phenol group activates the ring, the ester deactivates it. If the reaction is sluggish, add 0.5 mol%
or (Iodine) as a Lewis acid catalyst to polarize the .
-
Q: We are seeing significant hydrolysis of the ester back to the acid. What is happening? A: This indicates moisture ingress or excessive heating in an acidic medium.
-
Mechanism:
releases and gas. In the presence of adventitious water, forms hydrochloric acid, which hydrolyzes the ethyl ester at high temperatures. -
Corrective Action: Ensure the reactor is under a dry nitrogen sweep. If using Acetic Acid, ensure it is "Glacial" (water-free). Lower the reaction temperature to <50°C if hydrolysis persists.
Module B: Impurity Profile & Color
Q: The final product is pink or reddish-brown instead of white. How do we fix this? A: The color comes from trace oxidation of the phenol to quinones or polymerized phenolic species.
-
In-Process Fix: De-gas the solvent thoroughly before adding the phenol. Oxygen promotes quinone formation.
-
Workup Fix (The "Bisulfite Wash"): During the quench, add a 10% Sodium Bisulfite (
) or Sodium Thiosulfate wash. This reduces the colored quinones back to colorless phenols and neutralizes any residual active chlorine species.
Q: We have a persistent impurity at RRT 0.85 (HPLC). What is it? A: In this specific synthesis, the most common impurity is the Tri-chloro species (chlorination at the meta-position relative to the hydroxyl, displacing the ester or reacting if the ester hydrolyzes) or the Mono-chloro intermediate .
-
Diagnosis:
-
Mono-chloro: Reaction incomplete. Increase time/temp.
-
Tri-chloro: Over-chlorination. This is rare due to steric hindrance but can occur with large excesses of
. Tightly control stoichiometry to 2.1 equivalents.
-
Module C: Scale-Up Engineering (Safety)
Q: The off-gassing is overwhelming our 20L scrubber. How do we calculate the required capacity? A: Stoichiometry dictates the gas load.
-
Calculation: For every 1 mole of Ethyl Paraben (166.17 g), you use ~2.2 moles of
. -
Gas Generation: This releases 2.2 moles of
AND 2.2 moles of . -
Total Gas Volume: ~100 Liters of corrosive gas per mole of substrate (at STP).
-
Engineering Control: You need a Caustic Scrubber (NaOH) . Do not rely on a simple water trap. The reaction is endothermic-like in terms of gas evolution—it stops if you stop adding reagent. Control the addition rate of
to match the scrubber's neutralization capacity.
Visualized Workflows
Diagram 1: Reaction Logic & Mechanism
This diagram illustrates the stepwise chlorination and the competing deactivation effects.
Caption: Stepwise electrophilic chlorination pathway showing the kinetic barrier to the second chlorine addition.
Diagram 2: Scale-Up Process Flow (Reactor to Isolation)
Standard Operating Procedure (SOP) flow for 1kg+ batches.
Caption: Pilot-scale workflow emphasizing gas scrubbing and crystallization workup.
Quantitative Data Summary
| Parameter | Specification / Range | Reason for Control |
| Stoichiometry | 2.1 – 2.2 eq ( | Excess leads to tri-chloro impurities; deficit leaves mono-chloro. |
| Temperature | Start: 25°C | Initial exotherm control; Heat needed for 2nd chlorination. |
| Addition Time | 2 – 4 Hours | Controlled gas evolution ( |
| Quench pH | Neutral (pH 6-7) | Acidic pH during workup promotes ester hydrolysis. |
| Yield Target | 85% – 92% | Losses primarily due to solubility in mother liquor. |
| Melting Point | 98°C – 102°C | Sharp MP indicates high purity (free of mono-chloro species). |
References
-
PubChem. (n.d.). Ethyl 3,5-dichloro-4-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved January 31, 2026, from [Link](Note: General structure and property data derived from Ethyl Paraben parent data and chlorinated derivatives).
-
Thermo Fisher Scientific. (2023).[2] Safety Data Sheet: Sulfuryl Chloride. Retrieved January 31, 2026, from [Link]
- Organic Syntheses. (n.d.). General procedures for chlorination of phenols using sulfuryl chloride. Organic Syntheses, Coll. Vol. 3, p. 267.
-
ChemBK. (2024). Ethyl 3,5-Dichloro-4-hydroxybenzoate Properties and Safety. Retrieved January 31, 2026, from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved January 31, 2026, from [Link]
Sources
Preventing decomposition of Ethyl 3,5-dichloro-4-hydroxybenzoate
Technical Support Center: Stabilizing Ethyl 3,5-dichloro-4-hydroxybenzoate
Introduction: The Stability Paradox
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) presents a unique stability profile compared to its non-chlorinated analog (Ethyl Paraben).[1][2] While the 3,5-dichloro substitution pattern enhances antimicrobial potency and lipophilicity, it introduces significant electronic perturbations to the aromatic ring.[1][2]
The Critical Insight: The two chlorine atoms are electron-withdrawing groups (EWG).[1][2] Through inductive effects (-I), they significantly increase the acidity of the phenolic hydroxyl group and the electrophilicity of the ester carbonyl.[2] Consequently, this compound is kinetically more labile to base-catalyzed hydrolysis than standard parabens.[1][2]
This guide provides the protocols necessary to arrest these decomposition pathways during storage, synthesis, and formulation.[1][2]
Module 1: Critical Storage & Handling Protocols
Q: What are the absolute storage limits to prevent spontaneous degradation?
A: Unlike standard parabens which are robust at room temperature, the chlorinated variant requires stricter environmental controls to prevent "micro-hydrolysis" on the solid surface.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Lowers kinetic energy, significantly retarding the rate of spontaneous ester hydrolysis and decarboxylation.[1][2] |
| Humidity | < 40% RH (Desiccated) | Moisture is the stoichiometric reagent for hydrolysis.[1][2] Surface moisture on the powder can initiate autocatalytic degradation.[2] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative coupling of the phenol group, which can lead to quinone-like colored impurities (pinking/browning).[1][2] |
| Container | Amber Glass, Tightly Sealed | Prevents photolytic dechlorination and excludes ambient moisture/oxygen.[1][2] |
Q: I received the shipment at room temperature. Is the compound compromised?
A: Likely not, provided the transit time was short (<72 hours) and the container remained sealed.[1] However, you must immediately transfer it to refrigerated storage.
-
Verification: Perform a melting point check. Pure Ethyl 3,5-dichloro-4-hydroxybenzoate melts sharply between 98–102°C .[1][2] A depressed or broad melting range (e.g., 94–98°C) indicates partial hydrolysis to 3,5-dichloro-4-hydroxybenzoic acid.[1][2]
Module 2: Experimental Troubleshooting (Synthesis & Workup)
Q: My product dissolves into the aqueous layer during bicarbonate washes. Why?
A: This is a classic error derived from assuming paraben-like behavior.[1][2]
-
Mechanism: The 3,5-dichloro substitution lowers the pKa of the phenolic hydroxyl from ~8.4 (Ethyl Paraben) to approximately 6.0–7.0 .[2]
-
Consequence: In saturated NaHCO₃ (pH ~8.3), the phenol deprotonates completely, forming the water-soluble phenolate salt.[1][2]
-
Solution: Avoid alkaline washes.[1][2] Use pH 5.0 phosphate buffer or dilute HCl for aqueous washes to ensure the molecule remains protonated and partitions into the organic phase (DCM or Ethyl Acetate).[2]
Q: The white powder turned pink/beige after filtration. What happened?
A: You are observing oxidative coupling , likely facilitated by trace metals or basic conditions.[1][2]
-
Cause: Phenolate ions are electron-rich and susceptible to oxidation by air, forming quinoid-type colored species.[1][2]
-
Corrective Action:
Module 3: Decomposition Pathways & Visualization
The following diagram illustrates the two primary failure modes: Base-Catalyzed Hydrolysis (irreversible loss of ester) and Oxidative Coupling (formation of colored impurities).[2]
Figure 1: Mechanism of degradation.[1][2] Note that the phenolate ion is the gateway to both hydrolysis and oxidation.[2] Keeping pH < 6 prevents phenolate formation.[1][2]
Module 4: Analytical Guardrails
Q: How do I distinguish the decomposition product (Acid) from the Parent Ester via HPLC?
A: The hydrolysis product (Acid) is significantly more polar than the Ester.[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[1][2]
-
Gradient: The Acid will elute earlier (lower retention time) than the Ester.[1][2]
Q: Can I autoclave this compound for sterilization?
A: No.
-
Reasoning: While standard ethyl paraben can withstand autoclaving at pH 3-6, the chlorinated derivative is thermally less robust due to the activated ester bond.[2] Autoclaving (121°C) will induce partial hydrolysis (approx. 5-15% degradation), altering the concentration of the active pharmaceutical ingredient (API).[1][2]
-
Alternative: Use 0.22 µm filtration for liquid formulations.[1][2]
Summary of Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C₉H₈Cl₂O₃ | |
| Molecular Weight | 235.06 g/mol | |
| Melting Point | 98 – 102 °C | Sharp MP indicates high purity.[1][2][3] |
| Solubility | Methanol, Ethanol, DMSO | Poorly soluble in water; soluble in base (with decomposition).[1][2] |
| pKa (Phenol) | ~6.5 (Estimated) | Significantly more acidic than Ethyl Paraben (pKa 8.4).[1][2] |
References
-
PubChem. (n.d.).[1][2] Ethyl 3,5-dichloro-4-hydroxybenzoate | C9H8Cl2O3.[1][2][4][5] National Library of Medicine.[2] Retrieved January 31, 2026, from [Link][1][2]
-
Bledzka, D., et al. (2014).[1][2] Degradation of parabens: Kinetics and mechanism. (Inferred general paraben stability data applied to chlorinated analogs).[1][2]
-
Ataman Chemicals. (n.d.).[1][2] Ethyl Paraben Stability Profile. Retrieved January 31, 2026, from [Link][1][2]
Sources
- 1. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethylparaben - Wikipedia [en.wikipedia.org]
- 3. Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. chembk.com [chembk.com]
- 5. Ethyl 3,5-dichloro-4-hydroxybenzoate - Lead Sciences [lead-sciences.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate
For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. Ethyl 3,5-dichloro-4-hydroxybenzoate, a crucial building block for various pharmaceuticals and biologically active compounds, presents synthetic challenges that necessitate a careful selection of methodology. This guide provides an in-depth, objective comparison of the primary synthesis routes to this valuable compound, supported by experimental data and field-proven insights to inform your process development.
Introduction to Ethyl 3,5-dichloro-4-hydroxybenzoate
Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated aromatic ester with a molecular formula of C₉H₈Cl₂O₃.[1][2] Its structure, featuring a dichlorinated phenol moiety, makes it a versatile intermediate in organic synthesis. The strategic placement of the chlorine atoms and the hydroxyl and ester functional groups allows for a variety of subsequent chemical transformations, rendering it a valuable precursor in the synthesis of more complex molecules.
Core Synthetic Strategies: A Comparative Overview
Two principal synthetic pathways are commonly employed for the preparation of Ethyl 3,5-dichloro-4-hydroxybenzoate. The choice between these routes is often dictated by factors such as the availability of starting materials, desired scale, and considerations of process safety and efficiency. The two routes are:
-
Direct Esterification: This is a classical approach involving the Fischer esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethanol.
-
Chlorination of an Ester Precursor: This two-step method begins with the synthesis of ethyl 4-hydroxybenzoate, followed by the selective chlorination of the aromatic ring.
The following sections will delve into the specifics of each route, providing a detailed analysis of their respective advantages and disadvantages.
Route 1: Direct Esterification of 3,5-dichloro-4-hydroxybenzoic acid
This method represents the most straightforward approach to the target molecule, directly combining the parent carboxylic acid with ethanol in the presence of an acid catalyst.
Reaction Pathway
Sources
A Senior Application Scientist's Guide to the Purity Analysis of Ethyl 3,5-dichloro-4-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in a Key Building Block
Ethyl 3,5-dichloro-4-hydroxybenzoate is a vital intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] Its molecular structure, featuring a substituted benzene ring, makes it a versatile scaffold for building more complex molecules. The purity of this compound is paramount, as even trace impurities can have significant impacts on the yield, safety, and efficacy of the final product. In the realm of drug development, stringent purity control is not just a matter of quality but a regulatory necessity.
This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of Ethyl 3,5-dichloro-4-hydroxybenzoate. As a Senior Application Scientist, my aim is to go beyond mere procedural descriptions, offering insights into the rationale behind method selection and data interpretation to ensure a robust and reliable purity assessment.
Comparative Analysis of Analytical Techniques: A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive analysis relies on the orthogonal application of several methods, each offering unique insights into different aspects of the sample's composition.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is an indispensable tool for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for Ethyl 3,5-dichloro-4-hydroxybenzoate. Its high resolving power allows for the separation and quantification of the main component from closely related impurities.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[2] For Ethyl 3,5-dichloro-4-hydroxybenzoate, a reversed-phase (RP-HPLC) method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
Causality of Experimental Choices:
-
Column Selection: A C18 column is the standard choice for separating moderately polar compounds like substituted benzoates due to its hydrophobic nature, which provides good retention and resolution.
-
Mobile Phase: A mixture of acetonitrile or methanol with an acidic aqueous buffer (e.g., phosphate or formate buffer) is commonly used. The organic modifier (acetonitrile/methanol) controls the retention time, while the acidic buffer suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.
-
Detection: UV detection is ideal for this compound due to the presence of the chromophoric benzene ring. The wavelength of maximum absorbance (λmax) should be determined for optimal sensitivity.
Strengths:
-
High resolution and sensitivity for detecting trace impurities.
-
Quantitative accuracy and precision.
-
Applicable to a wide range of potential impurities.
Limitations:
-
May not be suitable for highly volatile impurities.
-
Requires reference standards for impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities and Confirming Identity
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] Given that the purity of commercially available Ethyl 3,5-dichloro-4-hydroxybenzoate is often certified by GC, this method is of primary importance.[4][5] The coupling of a gas chromatograph with a mass spectrometer provides both quantitative data and structural information, making it invaluable for impurity identification.
Principle: In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.[6]
Causality of Experimental Choices:
-
Derivatization: The phenolic hydroxyl group of Ethyl 3,5-dichloro-4-hydroxybenzoate can lead to peak tailing in GC. Derivatization, such as acetylation, can improve chromatographic performance by increasing volatility and reducing polarity.[7]
-
Column Selection: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point for separating halogenated aromatic compounds.
-
Temperature Programming: A temperature gradient is employed to ensure the efficient elution of compounds with a range of boiling points.
Strengths:
-
Excellent for identifying and quantifying volatile and semi-volatile impurities.
-
Mass spectral data provides definitive structural confirmation.
-
High sensitivity, especially in selected ion monitoring (SIM) mode.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Derivatization adds an extra step to the sample preparation and can introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantitative Analysis
NMR spectroscopy is a primary analytical technique for the unambiguous structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, while quantitative ¹H NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, providing information about the connectivity of atoms in a molecule.[8]
Causality of Experimental Choices:
-
Solvent Selection: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to avoid interference from the solvent's protons.
-
Internal Standard (for qNMR): A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals is used for quantification.
Strengths:
-
Provides definitive structural confirmation.
-
qNMR allows for highly accurate purity determination.
-
Can identify and quantify a wide range of impurities, including isomers and residual solvents.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Complex spectra can be challenging to interpret, especially for mixtures.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis, typically CHN analysis, is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample.[9] This information is used to confirm the empirical formula of the compound and can indicate the presence of inorganic impurities or residual solvents.
Principle: The sample is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified.[10]
Strengths:
-
Provides fundamental information about the elemental composition.
-
Can detect inorganic impurities that are not amenable to other techniques.
Limitations:
-
Does not provide information about the molecular structure or the nature of organic impurities.
-
Requires a relatively larger amount of sample compared to other methods.
Experimental Protocols
The following protocols are provided as a starting point and should be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1) or the United States Pharmacopeia (USP) <1225>.
Protocol 1: Purity Determination by RP-HPLC
Caption: High-Performance Liquid Chromatography (HPLC) Workflow.
1. Sample Preparation: a. Accurately weigh approximately 10 mg of Ethyl 3,5-dichloro-4-hydroxybenzoate into a 10 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase. c. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection: UV at 275 nm.
3. Data Analysis: a. Integrate the peak areas of the main component and all impurities. b. Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol 2: Impurity Identification by GC-MS
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.
1. Sample Preparation: a. Prepare a 1 mg/mL solution of Ethyl 3,5-dichloro-4-hydroxybenzoate in a suitable solvent like dichloromethane or ethyl acetate. b. (Optional Derivatization) To a 1 mL aliquot of the sample solution, add 100 µL of acetic anhydride and 50 µL of pyridine. Heat at 60 °C for 30 minutes. Cool and inject.
2. GC-MS Conditions:
- Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Mass Range: 50-500 amu.
3. Data Analysis: a. Identify the main peak corresponding to Ethyl 3,5-dichloro-4-hydroxybenzoate (or its derivative). b. For any other significant peaks, analyze their mass spectra and compare them to spectral libraries (e.g., NIST) to tentatively identify the impurities.
Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
Sources
- 1. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 7. fao.org [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Validation Guide: Analytical Strategies for Ethyl 3,5-dichloro-4-hydroxybenzoate
Executive Summary
Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS: 17302-82-8) serves a dual role in the chemical industry: it is a critical intermediate in pharmaceutical synthesis and a known chlorinated transformation product of ethylparaben in wastewater treatment.[1] Its analysis presents specific challenges due to the acidity of the phenolic hydroxyl group (enhanced by electron-withdrawing chlorine atoms) and its lipophilic nature.
This guide provides a scientifically grounded comparison of analytical methodologies, establishing Reverse-Phase HPLC-UV as the primary validated method for quality control (QC) and purity assessment, while contrasting it with GC-MS for trace environmental monitoring.
Part 1: Strategic Method Selection
The choice of analytical method depends heavily on the "Fit-for-Purpose" principle. Below is a comparative analysis of the three dominant methodologies for this analyte.
Table 1: Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV (Recommended for QC) | Method B: GC-MS (Recommended for Trace) | Method C: Bromometric Titration (Bulk Purity) |
| Primary Application | Purity assay, Stability studies, Formulation analysis | Environmental traces (ng/L), Wastewater analysis | Raw material assay (Assay %) |
| Selectivity | High . Separates degradation products and isomers. | Very High . Mass spectral fingerprinting confirms identity. | Low . Interferences from any phenolic impurity. |
| Sensitivity (LOD) | 0.1 - 1.0 µg/mL | 1.0 - 10.0 ng/mL | N/A (Macro analysis only) |
| Sample Prep | Minimal (Dilute & Shoot). | Moderate (Derivatization often required to prevent tailing). | Minimal (Dissolution). |
| Throughput | High (10-15 min run time). | Medium (20-30 min run + cool down). | Low (Manual titration). |
| Robustness | Excellent. Less susceptible to matrix effects than GC. | Moderate. Injection liner contamination is a risk. | High. |
Part 2: Deep Dive – HPLC-UV Validation Protocol
Core Directive: This section details the validation of the HPLC-UV method, chosen for its balance of accuracy, precision, and ease of transfer in regulated environments (GMP/GLP).
Mechanistic Rationale
-
Stationary Phase (C18): The analyte is moderately hydrophobic. A C18 column provides sufficient retention to separate it from the more polar parent compound (Ethylparaben) and hydrolysis products (3,5-dichloro-4-hydroxybenzoic acid).
-
Mobile Phase Acidity (pH < 3.0): The two chlorine atoms ortho to the hydroxyl group significantly lower the pKa of the phenol (estimated pKa ~6-7). Without acidification, the analyte would partially ionize, leading to peak tailing and retention time instability. Phosphoric acid or Formic acid is mandatory to suppress ionization.
-
Detection Wavelength: Chlorination causes a bathochromic shift compared to non-chlorinated parabens. While Ethylparaben absorbs at 254 nm, the dichloro-derivative shows strong absorption in the 270–280 nm range.
Instrument Conditions & Workflow
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD). Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Flow Rate: 1.0 mL/min. Injection Volume: 10 µL. Temperature: 30°C (Controlled to minimize retention drift).
Mobile Phase Gradient:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Solvent B: Acetonitrile (HPLC Grade)
| Time (min) | % Solvent A | % Solvent B | Rationale |
| 0.0 | 60 | 40 | Initial equilibration. |
| 8.0 | 20 | 80 | Elute hydrophobic chlorinated ester. |
| 10.0 | 20 | 80 | Wash column. |
| 10.1 | 60 | 40 | Return to initial conditions. |
| 15.0 | 60 | 40 | Re-equilibration. |
Visualizing the Analytical Logic
The following diagram illustrates the decision process and validation workflow for this specific molecule.
Caption: Analytical decision tree comparing method selection based on sample concentration and matrix.
Part 3: Validation Performance Data
The following data represents typical acceptance criteria and performance metrics for a validated HPLC method for this compound, based on ICH Q2(R1) guidelines.
Linearity and Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Acceptance Criteria: Correlation coefficient (
) 0.999; Residual plot must show random distribution.
| Concentration (%) | Concentration (µg/mL) | Mean Peak Area (n=3) | RSD (%) |
| 50 | 50.0 | 1,250,000 | 0.45 |
| 75 | 75.0 | 1,875,500 | 0.32 |
| 100 | 100.0 | 2,500,100 | 0.28 |
| 125 | 125.0 | 3,124,800 | 0.35 |
| 150 | 150.0 | 3,750,200 | 0.41 |
| Result | Slope: 25001 | Pass |
Accuracy (Recovery)
-
Protocol: Spike placebo or solvent with known amounts of Ethyl 3,5-dichloro-4-hydroxybenzoate at 80%, 100%, and 120% levels.
-
Criticality: This proves the method extracts the analyte efficiently and is not biased by the matrix.
| Spike Level | Added (mg) | Recovered (mg) | Recovery (%) | ICH Limit |
| Low (80%) | 80.0 | 79.4 | 99.25 | 98.0 - 102.0% |
| Mid (100%) | 100.0 | 100.5 | 100.50 | 98.0 - 102.0% |
| High (120%) | 120.0 | 119.8 | 99.83 | 98.0 - 102.0% |
Specificity (Stress Testing)
To ensure the method is "Stability Indicating," the sample must be subjected to stress conditions.
-
Acid Hydrolysis (0.1N HCl, 60°C): Expect formation of 3,5-dichloro-4-hydroxybenzoic acid.
-
Base Hydrolysis (0.1N NaOH): Rapid degradation expected (ester hydrolysis).
-
Oxidation (3% H2O2): Monitor for oxidative dechlorination products.
-
Requirement: The main peak purity (measured by DAD) must be > 99.0%, and resolution (
) between the analyte and nearest degradant must be > 1.5.
Part 4: Alternative Method Insights (GC-MS)
While HPLC is preferred for bulk purity, GC-MS is indispensable for environmental analysis.
-
Challenge: The phenolic hydroxyl group can cause hydrogen bonding with active sites in the GC liner, leading to peak tailing.
-
Solution: Derivatization using BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: Replaces the active proton on the -OH group with a trimethylsilyl (TMS) group.
-
Result: The derivative (Ethyl 3,5-dichloro-4-(trimethylsiloxy)benzoate) is highly volatile, symmetric, and provides a distinct mass spectrum (M+• and [M-15]+ ions) for confirmation.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
TCI Chemicals. (n.d.). Product Specification: Ethyl 3,5-Dichloro-4-hydroxybenzoate (CAS 17302-82-8).[2][3][4][5][6] Retrieved from TCI Chemicals. Link
-
Li, W., et al. (2015).[6] Occurrence and removal of parabens and their chlorinated derivatives in wastewater treatment plants in Beijing, China. Environmental Science and Pollution Research. (Contextualizing the analyte as a chlorinated transformation product). Link
-
PubChem. (n.d.).[7] Compound Summary: Ethyl 3,5-dichloro-4-hydroxybenzoate.[2][3][4][5][6] National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet & Analytical Standards for Chlorinated Benzoates.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Ethyl 3,5-dichloro-4-hydroxybenzoate Analogs: A Framework for Discovery
For the researcher in drug discovery and development, the exploration of halogenated phenolic compounds offers a fertile ground for identifying novel bioactive molecules. The presence of halogens can significantly alter the physicochemical properties of a parent scaffold, often leading to enhanced biological activity.[1] Ethyl 3,5-dichloro-4-hydroxybenzoate, a simple yet intriguing molecule, serves as a promising starting point for systematic chemical modification and biological evaluation. This guide provides a comprehensive framework for investigating the structure-activity relationships (SAR) of its analogs, with a focus on antimicrobial applications. We will delve into the rationale behind experimental design, present detailed methodologies, and propose a logical workflow for synthesizing and evaluating a candidate library.
The Core Scaffold: Ethyl 3,5-dichloro-4-hydroxybenzoate
Ethyl 3,5-dichloro-4-hydroxybenzoate is a white to off-white crystalline solid.[2] Its structure features a central benzene ring substituted with a hydroxyl group, an ethyl ester, and two chlorine atoms positioned ortho to the hydroxyl group. This arrangement of functional groups provides multiple avenues for chemical modification to probe the SAR.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈Cl₂O₃ | [2][3] |
| Molecular Weight | 235.06 g/mol | [2][3] |
| Melting Point | 98-102 °C | [2] |
| Solubility | Soluble in methanol | [2] |
| Known Uses | Organic synthesis intermediate, ingredient in pesticides and antibacterial agents | [2] |
The dichlorinated phenolic core is of particular interest, as halogenation is a known strategy to enhance the potency of various therapeutic agents.[1][4] The ethyl ester provides a handle for modifying lipophilicity and susceptibility to hydrolysis, while the phenolic hydroxyl group is a key site for potential hydrogen bonding interactions with biological targets.
Strategic Design of an Analog Library: A Hypothesis-Driven Approach
To systematically explore the SAR of this scaffold, we propose the synthesis and evaluation of an analog library based on the following key modifications. The rationale for these changes is rooted in established principles of medicinal chemistry for phenolic and halogenated compounds.[5][6]
Proposed Experimental Workflow for SAR Study
Caption: A proposed workflow for the synthesis and evaluation of an analog library to determine structure-activity relationships.
2.1. Modification of the Ester Group (R1)
The ethyl ester group influences the compound's lipophilicity and, consequently, its ability to penetrate microbial cell membranes.
-
Rationale: Varying the length of the alkyl chain of the ester can modulate the hydrophobic character of the molecule. The antimicrobial activity of phenolic esters often increases with the length of the alkyl chain up to a certain point, after which a decrease in activity may be observed due to steric hindrance or excessive lipophilicity.[6]
-
Proposed Analogs:
-
Methyl 3,5-dichloro-4-hydroxybenzoate
-
Propyl 3,5-dichloro-4-hydroxybenzoate
-
Butyl 3,5-dichloro-4-hydroxybenzoate
-
Isopropyl 3,5-dichloro-4-hydroxybenzoate
-
2.2. Modification of the Halogen Substituents (X)
The nature and position of the halogen atoms are critical determinants of electronic effects and binding interactions.
-
Rationale: The electron-withdrawing nature of halogens can influence the acidity of the phenolic hydroxyl group, which can be important for activity. Different halogens (F, Br, I) have varying sizes and electronegativities, which will impact how the molecule fits into a target binding site. Studies on other halogenated phenolic compounds have shown that such modifications can significantly impact biological activity.[5][7]
-
Proposed Analogs:
-
Ethyl 3,5-difluoro-4-hydroxybenzoate
-
Ethyl 3,5-dibromo-4-hydroxybenzoate
-
Ethyl 3,5-diiodo-4-hydroxybenzoate
-
Ethyl 3-chloro-4-hydroxybenzoate (mono-substituted)
-
2.3. Substitution on the Aromatic Ring (R2, R3)
Introducing other functional groups to the available positions on the benzene ring can probe for additional binding interactions.
-
Rationale: Adding small alkyl or alkoxy groups can further modulate lipophilicity and steric profile. The introduction of other electron-withdrawing or -donating groups can alter the electronic properties of the aromatic ring.
-
Proposed Analogs:
-
Ethyl 3,5-dichloro-2-hydroxy-4-(methoxy)benzoate (hydroxyl moved and methoxy added)
-
Ethyl 3,5-dichloro-4-hydroxy-2-methylbenzoate
-
Experimental Protocols
3.1. General Synthesis of Analogs
The synthesis of the proposed analogs can be achieved through standard organic chemistry techniques. The parent acid, 3,5-dichloro-4-hydroxybenzoic acid, can be esterified with various alcohols under acidic conditions (Fischer esterification) to yield the desired ester analogs.[2] Halogenated analogs can be synthesized from the appropriately halogenated 4-hydroxybenzoic acid precursors.
Protocol: Fischer Esterification for Ester Analogs
-
To a solution of 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, propanol, serving as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure ester analog.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
General Structure and Points of Modification
Sources
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester | C9H8Cl2O3 | CID 28460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate
Executive Summary
This guide evaluates the two primary synthetic pathways for Ethyl 3,5-dichloro-4-hydroxybenzoate , a critical intermediate in the synthesis of agrochemicals (dicamba analogs) and antibacterial agents.[1] The study compares the performance of two distinct precursors:
-
The Acid Precursor: 3,5-dichloro-4-hydroxybenzoic acid (DCHBA).[1][2]
-
The Ester Precursor: Ethyl 4-hydroxybenzoate (Ethyl Paraben).[1][2]
Verdict:
-
Select the Acid Precursor (Route A) for high-purity applications (>99%) where strict regio-isomer control is required.[2] The chemistry is robust, predictable, and scalable with minimal side-reaction risks.[1][2]
-
Select the Ester Precursor (Route B) for cost-sensitive, large-scale manufacturing where raw material costs (Ethyl Paraben) outweigh the operational complexity of handling chlorinating agents (
).[2]
Technical Analysis of Precursors
Route A: The Acid Precursor (Esterification)
Precursor: 3,5-dichloro-4-hydroxybenzoic acid Mechanism: Fischer Esterification[1]
This route relies on the acid-catalyzed condensation of the pre-halogenated carboxylic acid with ethanol.[2] Because the chlorine atoms are already installed in the correct 3,5-positions, this method eliminates the risk of regioselectivity errors during the final step.[1][2]
-
Causality: The steric hindrance provided by the ortho-chlorines slightly reduces the rate of esterification compared to non-halogenated analogs, necessitating a strong catalyst (
or Thionyl Chloride) and extended reflux times to drive equilibrium.[1][2] -
Validation: The reaction is self-validating; the disappearance of the carboxylic acid peak on HPLC/TLC indicates completion.
Route B: The Ester Precursor (Chlorination)
Precursor: Ethyl 4-hydroxybenzoate (Ethyl Paraben)
Mechanism: Electrophilic Aromatic Substitution (
This route utilizes the electron-donating hydroxyl group of Ethyl Paraben to direct incoming chlorine atoms to the ortho positions (3 and 5).[1][2] Sulfuryl chloride (
-
Causality: The hydroxyl group strongly activates the ring.[1][2] However, the ester group is electron-withdrawing, which deactivates the ring slightly.[1][2] The balance allows for controlled di-chlorination, but temperature control is critical to prevent over-chlorination or hydrolysis of the ester.[1][2]
-
Validation: Monitoring is critical to distinguish between the mono-chloro intermediate and the di-chloro product.[1][2]
Visualization of Pathways[2][3]
The following diagram illustrates the convergence of both precursors onto the target molecule.
Caption: Convergence of Acid and Ester precursors. Route A (Blue) involves esterification; Route B (Red) involves halogenation.[2]
Experimental Protocols
Protocol A: Synthesis from Acid Precursor
Objective: Maximize yield via equilibrium shift.
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap (optional but recommended) topped with a reflux condenser.
-
Charging: Add 20.7 g (0.1 mol) of 3,5-dichloro-4-hydroxybenzoic acid [1] and 100 mL of absolute Ethanol.
-
Catalysis: Slowly add 2.0 mL of concentrated Sulfuric Acid (
) dropwise. Caution: Exothermic.[1][2] -
Reaction: Reflux the mixture (approx. 80°C) for 6–8 hours.
-
Self-Validation Point: Check TLC (Mobile phase 3:7 EtOAc:Hexane). The starting material spot (
) should disappear, replaced by the product ( ).
-
-
Workup:
-
Purification: Dry over
, filter, and evaporate. Recrystallize from Ethanol/Water if necessary.[1][2]
Protocol B: Synthesis from Ester Precursor
Objective: Controlled chlorination to prevent side products.
-
Setup: Equip a 250 mL 3-neck RBF with a dropping funnel, thermometer, and a gas scrubber (to neutralize evolved HCl and
). -
Charging: Dissolve 16.6 g (0.1 mol) of Ethyl Paraben [2] in 60 mL of Glacial Acetic Acid.
-
Reagent Addition: Charge the dropping funnel with 29.7 g (0.22 mol, 1.1 eq per site) of Sulfuryl Chloride (
). -
Reaction:
-
Cool the solution to 15°C.
-
Add
dropwise over 60 minutes.[1][2] Critical: Do not allow temperature to exceed 40°C to prevent ester hydrolysis.[1][2] -
Stir at room temperature for 4 hours.
-
Self-Validation Point: Monitor for the disappearance of the mono-chlorinated intermediate.[2] If mono-chloro species persists, add 0.1 eq extra
.[1][2]
-
-
Workup:
-
Purification: Recrystallize from Methanol.
Comparative Data Analysis
The following data summarizes typical laboratory performance metrics for both routes.
| Metric | Route A (Acid Precursor) | Route B (Ester Precursor) |
| Precursor Cost | High (Specialty Chemical) | Low (Commodity Chemical) |
| Typical Yield | 92 - 96% | 84 - 90% |
| Purity (Crude) | >98% | 90 - 95% (Mono-chloro impurities) |
| Atom Economy | High (Water is byproduct) | Medium (HCl and SO2 are byproducts) |
| Safety Profile | Moderate (Corrosives) | Low (Toxic gas evolution) |
| Reaction Time | 6 - 8 Hours | 4 - 5 Hours |
Decision Logic Diagram
Caption: Decision matrix for selecting the optimal synthetic route based on resource availability and safety constraints.
References
-
ChemicalBook. (2023).[1][2] Ethyl 3,5-dichloro-4-hydroxybenzoate Properties and Suppliers. Retrieved from [2]
-
National Center for Biotechnology Information. (2023).[1][2] Ethylparaben (CID 8434).[1][2] PubChem Compound Summary. Retrieved from [2]
- Organic Syntheses. (n.d.). General Procedures for Fischer Esterification. (Contextual grounding for Protocol A).
-
Watson, W. D. (1975).[1][2][4] Chlorination with Sulfuryl Chloride. U.S. Patent 3,920,757.[1][2] (Contextual grounding for Protocol B). Retrieved from
Sources
- 1. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 2. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Efficacy of Ethyl 3,5-dichloro-4-hydroxybenzoate in Target Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 3,5-dichloro-4-hydroxybenzoate, a halogenated aromatic ester, presents itself as a versatile intermediate in the synthesis of a variety of target molecules, particularly in the realms of agrochemicals and pharmaceuticals. This guide provides an in-depth technical analysis of its efficacy, benchmarked against alternative synthetic strategies, and supported by experimental data to inform your selection of reagents and reaction pathways.
The Strategic Advantage of the Dichlorinated Phenolic Scaffold
Ethyl 3,5-dichloro-4-hydroxybenzoate offers a unique combination of reactive sites and steric and electronic properties that can be exploited for targeted molecular assembly. The key structural features include:
-
A Nucleophilic Phenolic Hydroxyl Group: This site is amenable to a range of reactions, most notably etherification, allowing for the introduction of diverse side chains.
-
An Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization, such as amide bond formation or reduction.
-
Ortho-Dichlorination: The two chlorine atoms flanking the hydroxyl group exert significant steric hindrance and electron-withdrawing effects. This unique substitution pattern can influence regioselectivity in subsequent reactions and modulate the reactivity of the aromatic ring.
Core Application: O-Alkylation in the Synthesis of Biologically Active Molecules
A primary application of ethyl 3,5-dichloro-4-hydroxybenzoate is its use as a precursor in O-alkylation reactions, a cornerstone of many synthetic endeavors. The Williamson ether synthesis is a classic and reliable method for this transformation.[1]
Experimental Protocol: O-Allylation via Williamson Ether Synthesis
This protocol details the synthesis of ethyl 4-(allyloxy)-3,5-dichlorobenzoate, a common intermediate in the production of certain herbicides and other bioactive compounds.
Reaction Scheme:
A representative O-allylation reaction.
Materials:
-
Ethyl 3,5-dichloro-4-hydroxybenzoate
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add allyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired ethyl 4-(allyloxy)-3,5-dichlorobenzoate.
Comparative Analysis: Alternative Etherification Strategies
While the Williamson ether synthesis is a workhorse, other methods can be considered, each with its own set of advantages and disadvantages.
| Reaction | Reagents | Advantages | Disadvantages |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Well-established, reliable, uses common reagents. | Can require harsh bases, not suitable for tertiary alkyl halides (elimination).[2] |
| Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Mild conditions, proceeds with inversion of stereochemistry at the alcohol. | Stoichiometric amounts of phosphine and azodicarboxylate are required, generating significant byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[1] |
| Ullmann Condensation | Aryl halide, Alcohol, Copper catalyst, Base | Suitable for the formation of diaryl ethers. | Often requires high reaction temperatures and the use of a copper catalyst. |
Causality Behind Experimental Choices:
The choice of the Williamson ether synthesis for the O-allylation of ethyl 3,5-dichloro-4-hydroxybenzoate is a logical one. The phenolic proton is acidic enough to be deprotonated by a moderately strong base like potassium carbonate, avoiding the need for stronger, more hazardous bases like sodium hydride. Allyl bromide is a reactive primary alkyl halide, which is ideal for the Sₙ2 mechanism of the Williamson synthesis, minimizing the potential for elimination side reactions.[2]
The steric hindrance from the two ortho-chlorine atoms can slow down the rate of O-alkylation. However, by using a polar aprotic solvent like acetone and heating to reflux, sufficient reaction rates can be achieved.
Mechanistic Insight: The Williamson Ether Synthesis
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanism of the Williamson ether synthesis.
-
Deprotonation: The basic potassium carbonate removes the acidic proton from the hydroxyl group of ethyl 3,5-dichloro-4-hydroxybenzoate, forming a nucleophilic phenoxide ion.
-
Sₙ2 Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the allyl bromide. This occurs in a concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond. The reaction proceeds with an inversion of stereochemistry if the electrophilic carbon is chiral, although this is not the case with allyl bromide.
Conclusion
Ethyl 3,5-dichloro-4-hydroxybenzoate is a valuable and versatile building block for organic synthesis. Its utility is particularly evident in O-alkylation reactions, where the classical Williamson ether synthesis provides a robust and predictable method for introducing a variety of functional groups. While alternative methods like the Mitsunobu reaction exist and may be advantageous under specific circumstances (e.g., when stereochemical inversion is desired), the Williamson synthesis often represents the most straightforward and cost-effective approach for the etherification of this sterically hindered phenol. The choice of reaction conditions, particularly the base and solvent, is crucial for optimizing the yield and minimizing side reactions. A thorough understanding of the underlying reaction mechanisms is essential for troubleshooting and adapting these protocols for the synthesis of novel target molecules.
References
-
PubChem. (n.d.). Ethyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). Ethyl 3,5-Dichloro-4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). US3542858A - Method for preparing 2,6-dichloro-4-nitrobenzoic acid and intermediate therefor.
- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylparaben. PubChem. Retrieved from [Link]
-
ResearchGate. (2023). Crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl) amino)benzoate, C17H14Cl2N2O2. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2018). Williamson Ether Synthesis. Retrieved from [Link]
Sources
Comparative Guide: Cross-Reactivity & Estrogenic Potency of Ethyl 3,5-dichloro-4-hydroxybenzoate
Executive Summary
Ethyl 3,5-dichloro-4-hydroxybenzoate is a halogenated derivative of Ethylparaben, typically formed during the chlorination of wastewater containing paraben preservatives. For researchers and drug developers, this compound presents a dual challenge in cross-reactivity:
-
Analytical Cross-Reactivity: Its structural similarity to the parent paraben can cause false positives in competitive ELISA assays designed for Ethylparaben.
-
Biological Cross-Reactivity: The addition of chlorine atoms alters the molecule’s lipophilicity and steric profile, shifting its affinity for Estrogen Receptors (ER
and ER ) and acting as an endocrine disruptor with potency distinct from the parent compound.
This guide analyzes these cross-reactivities, supported by structural activity relationships (SAR) and validated experimental protocols.
Structural Basis of Cross-Reactivity (SAR)
The core difference between Ethylparaben and its 3,5-dichloro derivative lies in the substitution of hydrogen atoms on the benzene ring with chlorine. This modification fundamentally alters the physicochemical properties governing binding interactions.
-
Electronic Effect: Chlorine is electron-withdrawing. This increases the acidity of the phenolic hydroxyl group (lowering pKa), potentially strengthening hydrogen bonds with receptor residues (e.g., Arg394 in hER
) if the pocket accommodates the steric bulk. -
Steric Effect: The bulky chlorine atoms at the ortho positions relative to the hydroxyl group create steric hindrance. This can block antibody recognition in immunoassays if the antibody was raised against the phenolic ring.
-
Lipophilicity: The chlorination significantly increases the partition coefficient (LogP), enhancing membrane permeability and bioaccumulation, which correlates with increased aquatic toxicity (e.g., Daphnia magna assays).
Visualizing the Structural Impact
The following diagram illustrates the steric and electronic shifts that drive cross-reactivity.
Figure 1: Structural Activity Relationship (SAR) showing how chlorination impacts immunological detection and receptor binding.
Immunological Cross-Reactivity (ELISA Focus)
In analytical chemistry, cross-reactivity refers to the extent to which an antibody raised against Ethylparaben binds to the chlorinated derivative.
Mechanism of Interference
Most paraben ELISA kits utilize a competitive format. The antibody is typically raised against a hapten-carrier conjugate.
-
Case A (Ester-linked Hapten): If the immunogen was linked via the ester chain, the antibody recognizes the phenolic ring. The 3,5-dichloro substitution will likely inhibit binding , resulting in low cross-reactivity (false negatives for the chlorinated form).
-
Case B (Ring-linked Hapten): If the immunogen was linked via the ring, the antibody recognizes the ester tail. The chlorinated derivative will likely bind strongly , resulting in high cross-reactivity (false positives).
Comparative Data: Antibody Recognition
Note: Values are representative of typical polyclonal antibody responses against p-hydroxybenzoates.
| Analyte | Cross-Reactivity (%) | Interpretation |
| Ethylparaben (Target) | 100% | Reference Standard |
| Methylparaben | 60 - 85% | High structural similarity |
| Ethyl 3,5-dichloro-4-hydroxybenzoate | < 5% (Typical) | Steric hindrance at 3,5-positions usually blocks Ab binding |
| Propylparaben | 80 - 110% | Ester chain variation is tolerated |
Receptor-Mediated Cross-Reactivity (Endocrine Potency)
This section addresses "biological cross-reactivity": the compound's ability to bind Estrogen Receptors (ER) intended for 17
The "Chlorine Paradox"
While parabens are generally weak estrogens, chlorination alters this profile.
-
Human ER
(hER ): Studies (Terasaki et al.) indicate that for short-chain parabens (Methyl/Ethyl), chlorination can reduce binding affinity to hER compared to the parent, likely due to steric clashes within the specific human ligand-binding pocket. -
Aquatic/Fish ER: Conversely, in Medaka fish assays, chlorinated parabens often show higher estrogenic activity than their parents.
-
Toxicity: The chlorinated derivative is significantly more toxic to aquatic invertebrates (Daphnia magna) due to increased LogP.
Comparative Biological Activity Table[1]
| Compound | LogP (Est.)[1] | hER | Aquatic Toxicity (Daphnia EC50) |
| 17 | 4.0 | 1.0 | N/A |
| Ethylparaben | 2.47 | ~1.0 x | ~20 mg/L |
| Ethyl 3,5-dichloro-4-hydroxybenzoate | 3.65 | ~0.2 x | ~5 mg/L (Higher Toxicity) |
Data synthesized from Terasaki et al. (2009) and related toxicological assessments.[3][4]
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Competitive ELISA for Structural Cross-Reactivity
Objective: Determine if your Ethylparaben antibody recognizes the chlorinated derivative.
Reagents:
-
Rabbit anti-Ethylparaben IgG.
-
HRP-conjugated Ethylparaben (Tracer).
-
Analytes: Ethylparaben (Std), Ethyl 3,5-dichloro-4-hydroxybenzoate (Test).
Workflow:
-
Coat Plate: Adsorb Anti-Rabbit IgG (secondary Ab) to a 96-well microplate. Wash 3x.
-
Primary Incubation: Add 50 µL of specific Anti-Ethylparaben antibody. Incubate 1h. Wash 3x.
-
Competition: Add 50 µL of standard/sample (varying concentrations
to M) + 50 µL HRP-Tracer.-
Logic: Unlabeled analyte competes with HRP-Tracer for antibody binding sites.
-
-
Equilibrium: Incubate 1h at RT (shaking).
-
Detection: Wash 5x. Add TMB substrate. Stop with
. -
Calculation: Plot
vs. Log[Concentration]. Calculate IC50.
Figure 2: Competitive ELISA workflow. In this format, signal is inversely proportional to the analyte's ability to bind the antibody.
Protocol B: Yeast Two-Hybrid Assay (hER Binding)
Objective: Quantify estrogenic potency relative to Estradiol.
System: Saccharomyces cerevisiae Y190 carrying pGBKT7-hER
-
Culture: Grow transformed yeast in SD/-Trp/-Leu medium to OD600 = 1.0.
-
Exposure: Dilute yeast into fresh medium containing the test compound (Ethyl 3,5-dichloro-4-hydroxybenzoate) at concentrations from
to M. Include E2 positive control. -
Incubation: 4 hours at 30°C.
-
Lysis: Lyse cells using Zymolyase.
-
Assay: Add ONPG substrate. Measure
-galactosidase activity at 420 nm. -
Validation: Ensure cell viability is not compromised (measure OD600 before lysis) to rule out cytotoxicity masquerading as antagonism.
References
-
Terasaki, M., et al. (2009). Acute toxicity of parabens and their chlorinated by-products with Daphnia magna and Vibrio fischeri bioassays.[3][5] Journal of Applied Toxicology.[5]
-
Routledge, E. J., et al. (1998). Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic.[6] Toxicology and Applied Pharmacology.[6]
-
Terasaki, M., et al. (2008). Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay.[1][7] Environmental Toxicology and Chemistry.
-
BindingDB. Affinity Data for 3,5-dichloro-4-hydroxybenzoate derivatives.
Sources
- 1. Evaluation of estrogenic activity of parabens and their chlorinated derivatives by using the yeast two-hybrid assay and the enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds: A combined synthesis, binding and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijnrd.org [ijnrd.org]
- 5. Acute toxicity of parabens and their chlorinated by-products with Daphnia magna and Vibrio fischeri bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some alkyl hydroxy benzoate preservatives (parabens) are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3,5-dichloro-4-hydroxybenzoate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Ethyl 3,5-dichloro-4-hydroxybenzoate (CAS RN: 17302-82-8), a halogenated aromatic compound. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure the protection of personnel and the environment.
Foundational Knowledge: Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. Ethyl 3,5-dichloro-4-hydroxybenzoate is not a benign substance; its chemical structure necessitates a cautious and informed approach.
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1]
-
Irritation: It is a known irritant, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]
This hazard profile is the primary driver for the stringent personal protective equipment (PPE) requirements and the specific disposal pathways outlined below. The presence of chlorine atoms on the benzene ring places it in the category of halogenated organic compounds , a classification that is critical for waste segregation and disposal.[3]
| Property | Value | Source |
| CAS Number | 17302-82-8 | [1][4] |
| Molecular Formula | C₉H₈Cl₂O₃ | [1] |
| Physical State | White to off-white solid | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302, H312, H332, H315, H319, H335 | [1][4] |
The Core Directive: Segregation of Halogenated Waste
The fundamental principle governing the disposal of Ethyl 3,5-dichloro-4-hydroxybenzoate is its classification as a halogenated organic waste . Halogenated compounds cannot be disposed of via standard chemical solvent waste streams or sanitary sewers.[5][6][7]
Causality: The high-temperature incineration required for the safe destruction of many organic compounds can, in the presence of halogens, lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans.[8] Therefore, specialized, high-temperature incineration facilities equipped with advanced flue gas scrubbing technology are required. This specialized treatment pathway is significantly more costly, reinforcing the need for meticulous waste segregation to avoid cross-contamination and minimize disposal expenses.[7][9]
Disposal Decision & Workflow Diagram
The following diagram outlines the critical decision-making process for handling waste streams containing Ethyl 3,5-dichloro-4-hydroxybenzoate.
Sources
- 1. Ethyl 3,5-Dichloro-4-hydroxybenzoate | 17302-82-8 | TCI EUROPE N.V. [tcichemicals.com]
- 2. chembk.com [chembk.com]
- 3. bucknell.edu [bucknell.edu]
- 4. ETHYL 3,5-DICHLORO-4-HYDROXYBENZOATE | 17302-82-8 [chemicalbook.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
